2-Bromo-4-methyl-6-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMPSIRCVCUHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942040 | |
| Record name | 2-Bromo-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-91-2 | |
| Record name | Phenol, 2-bromo-4-methyl-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20039-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-methyl-6-nitrophenol (CAS: 20039-91-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 2-Bromo-4-methyl-6-nitrophenol. Due to a lack of specific publicly available data on the biological activity and drug development applications of this particular compound, this guide will focus on its well-defined chemical characteristics.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₆BrNO₃.[1] Its chemical structure consists of a phenol ring substituted with a bromine atom, a methyl group, and a nitro group at positions 2, 4, and 6, respectively.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.04 g/mol | [2] |
| CAS Number | 20039-91-2 | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 68 °C | [2] |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | [1][3] |
| InChIKey | ABMPSIRCVCUHLO-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1=CC(=C(C(=C1)Br)O)--INVALID-LINK--[O-] | [3] |
Spectral Information
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The National Institute of Standards and Technology (NIST) WebBook provides access to the infrared (IR) and mass spectrum (electron ionization) for this compound.[1] This information is vital for confirming the structure and purity of the compound in a laboratory setting.
Synthesis
A common synthetic route to this compound involves the nitration of 2-Bromo-4-methylphenol.[4]
Experimental Protocol: Nitration of 2-Bromo-4-methylphenol
The following is a representative experimental protocol for the synthesis of this compound.[4]
Materials:
-
2-Bromo-4-methylphenol
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of sulfuric acid (200 mL) in water (620 mL) is prepared and cooled to 0°C.
-
Nitric acid (56 g, 889 mmol) is added to the cooled sulfuric acid solution.
-
2-Bromo-4-methylphenol (88 g, 471 mmol) is then added to the reaction mixture.
-
The resulting mixture is stirred at room temperature overnight.
-
Upon completion of the reaction, the mixture is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound as a yellow solid (81 g, 74% yield).[4]
Synthesis workflow for this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information:
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]
-
Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[3]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[2] Use in a well-ventilated area.[5]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water.
-
Skin Contact: Wash off immediately with soap and plenty of water.[5]
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Biological Activity and Drug Development Applications
There is currently a lack of specific, publicly available scientific literature detailing the biological activity, mechanism of action, or direct applications in drug development for this compound.
However, the nitrophenol scaffold is present in a variety of biologically active molecules. The nitro group can be a key pharmacophore, and its electron-withdrawing nature can influence the acidity of the phenolic hydroxyl group, which may be important for receptor binding or other biological interactions. Substituted phenols are a common motif in medicinal chemistry, and the specific combination of bromo, methyl, and nitro substituents on this scaffold could potentially lead to novel biological activities.
Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential therapeutic applications of this compound.
Overview of the technical guide's content structure.
References
physical and chemical properties of 2-Bromo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-4-methyl-6-nitrophenol. The information is compiled from various scientific sources to support research, development, and application activities involving this compound.
Core Physical and Chemical Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₆BrNO₃.[1][2][3] Its structure consists of a phenol ring substituted with a bromine atom, a methyl group, and a nitro group.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound. It is important to note that while some data points are from experimental measurements, others are computed estimates and should be regarded as such.
| Property | Value | Source |
| CAS Number | 20039-91-2 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |
| Molecular Weight | 232.03 g/mol | [1][2] |
| Melting Point | 68 °C | [3] |
| Boiling Point | Not experimentally determined; predicted values exist. | [4] |
| Solubility | No quantitative experimental data available. Expected to be soluble in polar organic solvents. | |
| pKa | No experimentally determined value found. | |
| LogP (Octanol/Water Partition Coefficient) | Predicted values are available. | [4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: Mass spectral data is available, providing information on the compound's molecular weight and fragmentation pattern.[2][3]
-
Infrared (IR) Spectroscopy: IR spectral data has been recorded, which helps in identifying the functional groups present in the molecule.[2][3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 2-bromo-4-methylphenol.[1]
Materials:
-
2-Bromo-4-methylphenol
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of sulfuric acid (200 mL) in water (620 mL) is prepared and cooled to 0°C.[1]
-
Nitric acid (56 g, 889 mmol) is added to the cooled sulfuric acid solution.[1]
-
2-Bromo-4-methylphenol (88 g, 471 mmol) is then added to the reaction mixture.[1]
-
The resulting mixture is stirred at room temperature overnight.[1]
-
Upon completion of the reaction, the mixture is extracted with ethyl acetate.[1]
-
The organic layer is dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure.[1]
-
The crude product is purified by silica gel column chromatography to yield this compound as a yellow solid (81 g, 74% yield).[1]
Potential Biodegradation Pathway
While specific signaling pathways involving this compound in biological systems are not documented in the available literature, the environmental fate of similar halogenated nitrophenols has been studied. The following diagram illustrates a plausible biodegradation pathway for a related compound, 2,6-dibromo-4-nitrophenol, which could serve as a model for the potential environmental degradation of this compound. This pathway involves initial reductive and oxidative steps catalyzed by microbial enzymes.
Caption: Plausible biodegradation pathway for this compound.
Experimental Workflow: Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis and purification of the target compound.
References
Structural Analysis and Confirmation of 2-Bromo-4-methyl-6-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and confirmation of 2-Bromo-4-methyl-6-nitrophenol. It includes key identifying information, predicted spectroscopic data, detailed experimental protocols for its synthesis and purification, and a logical workflow for its characterization.
Compound Identification
This compound is a substituted aromatic compound with the following key identifiers:
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 20039-91-2[1][2] |
| Molecular Formula | C₇H₆BrNO₃[1][2] |
| Molecular Weight | 232.03 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)Br)O)--INVALID-LINK--[O-][1] |
| InChI Key | ABMPSIRCVCUHLO-UHFFFAOYSA-N[1] |
Structural Elucidation and Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While publicly available, high-resolution spectral data with detailed peak assignments are limited, the expected spectral characteristics can be predicted based on the analysis of similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the bromo, methyl, nitro, and hydroxyl substituents.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted NMR Data (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (position 3) | 7.8 - 8.2 | d | 1H |
| Aromatic-H (position 5) | 7.2 - 7.6 | d | 1H |
| Hydroxyl-H | 10.0 - 12.0 | s (broad) | 1H |
| Methyl-H | 2.3 - 2.5 | s | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C-OH (C1) | 150 - 155 | ||
| C-Br (C2) | 110 - 115 | ||
| C-H (C3) | 135 - 140 | ||
| C-CH₃ (C4) | 130 - 135 | ||
| C-H (C5) | 125 - 130 | ||
| C-NO₂ (C6) | 140 - 145 | ||
| -CH₃ | 20 - 25 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is available on the NIST WebBook.[2]
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| N=O (nitro) | Asymmetric Stretching | 1500 - 1560 |
| N=O (nitro) | Symmetric Stretching | 1335 - 1370 |
| C-O (phenol) | Stretching | 1180 - 1260 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available in the NIST database.[1] The molecular ion peak ([M]⁺) would be expected at m/z 231 and 233 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 231/233 | [M]⁺ (Molecular ion) |
| 214/216 | [M-OH]⁺ |
| 185/187 | [M-NO₂]⁺ |
| 106 | [M-Br-NO₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes the nitration of 2-bromo-4-methylphenol.
Materials:
-
2-Bromo-4-methylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Acetonitrile
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Hexane
-
Deionized Water
-
Ice
Procedure:
-
In a flask, cool a solution of concentrated sulfuric acid in water.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid solution while maintaining a low temperature (0-5 °C) using an ice bath.
-
To this nitrating mixture, add 2-bromo-4-methylphenol portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice with stirring.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Glass column
-
Cotton or glass wool
-
Sand
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column plugged with cotton or glass wool and a layer of sand.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Overall workflow for the synthesis and structural confirmation.
Caption: Logical relationship for structural confirmation.
Crystallographic Data
As of the date of this document, no public crystallographic data (e.g., CIF files) for this compound has been found in the common databases.
Conclusion
The structural analysis and confirmation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. While detailed, publicly available quantitative spectral data is limited, the expected spectroscopic fingerprints can be reliably predicted. The synthesis and purification protocols provided herein offer a robust method for obtaining this compound for further research and development applications.
References
Navigating the Chemical Landscape of C7H6BrNO3 and Its Analogs: A Technical Guide for Researchers
An in-depth exploration of the isomers of C7H6BrNO3 and the related, pharmacologically significant bromo-nitrobenzoic acids, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. We will delve into the nomenclature, synthesis, and applications of these compounds, with a focus on their roles as versatile intermediates in the creation of complex, biologically active molecules.
The molecular formula C7H6BrNO3 represents several isomeric compounds, primarily substituted nitroanisoles. While these isomers are valuable in various synthetic applications, a broader examination of structurally similar compounds, particularly the bromo-nitrobenzoic acids, reveals a more direct and significant relevance to the field of drug discovery and development. This guide will first identify the isomers of C7H6BrNO3 and then provide a detailed analysis of the more pharmacologically pertinent bromo-nitrobenzoic acids, including their synthesis protocols and roles as precursors to active pharmaceutical ingredients (APIs).
Isomers of C7H6BrNO3: The Bromo-nitroanisoles
Several positional isomers exist for the molecular formula C7H6BrNO3. The core structure is a methoxybenzene (anisole) ring substituted with a bromine atom and a nitro group. The IUPAC (International Union of Pure and Applied Chemistry) names for these isomers are determined by the positions of the substituents on the benzene ring.
Some of the common isomers include:
-
2-bromo-1-methoxy-3-nitrobenzene (also known as 2-Bromo-3-nitroanisole)[1]
-
2-bromo-1-methoxy-4-nitrobenzene (also known as 2-Bromo-4-nitroanisole)[2]
-
4-bromo-1-methoxy-2-nitrobenzene (also known as 4-Bromo-2-nitroanisole)
These bromo-nitroanisole compounds are primarily utilized as intermediates in organic synthesis.[3][4] For instance, 2-Bromo-4-nitroanisole serves as a key starting material in the synthesis of other compounds, including dye intermediates.[3] Its utility lies in the reactivity of the bromine and nitro functional groups, which can be readily modified or used in coupling reactions to build more complex molecular architectures.[5]
Beyond the Isomers: The Pharmaceutical Importance of Bromo-Nitrobenzoic Acids
For professionals in drug development, the structurally related bromo-nitrobenzoic acids, while having a slightly different molecular formula (C7H4BrNO4), offer a more compelling narrative due to their established roles in the synthesis of pharmaceuticals. Two prominent examples are 4-Bromo-2-nitrobenzoic acid and 2-Bromo-5-nitrobenzoic acid.
4-Bromo-2-nitrobenzoic Acid: A Key Intermediate in Anticancer Drug Synthesis
4-Bromo-2-nitrobenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds.[6] Most notably, it is a key intermediate in the production of Lonafarnib, a farnesyltransferase inhibitor that has been investigated for its potential as an anticancer agent.[7][8]
Applications and Biological Relevance:
-
Anticancer Drug Synthesis: Its primary role is as a precursor to Lonafarnib, which is being studied for its effectiveness in treating Hutchinson-Gilford progeria syndrome and certain cancers.[7]
-
Radiolabeling: This compound has been explored for use as a radiolabel for the diagnosis of bladder cancer, with its uptake in the bladder being proportional to the number of cancer cells, detectable by positron emission tomography (PET) scanning.[9]
-
Versatile Reagent: It is also used in the synthesis of other complex molecules, including those with potential as 5-HT1A receptor agonists for treating depression and anxiety.[6]
-
Other Industrial Uses: Beyond pharmaceuticals, it finds application as a preservative in cosmetics and as a herbicide and fungicide in agriculture.[6]
The synthesis of 4-Bromo-2-nitrobenzoic acid itself is a critical process for ensuring a high-purity supply for pharmaceutical manufacturing.
Quantitative Data Summary
The physical and chemical properties of these key compounds are summarized in the table below for easy comparison.
| Property | 2-Bromo-4-nitroanisole | 4-Bromo-2-nitrobenzoic Acid | 2-Bromo-5-nitrobenzoic Acid |
| Molecular Formula | C7H6BrNO3[10] | C7H4BrNO4[9] | C7H4BrNO4 |
| Molecular Weight | 232.03 g/mol [10] | 246.02 g/mol [9] | 246.02 g/mol |
| CAS Number | 5197-28-4[11] | 99277-71-1[6] | 943-14-6[12] |
| Melting Point | Not specified | 165 °C[9] | 180-181 °C[12] |
| Appearance | Solid[3] | Yellow crystalline powder[6] | Off-white powder[13] |
| Solubility | Not specified | Soluble in ethanol, methanol, and acetone; insoluble in water.[6] | Not specified |
Experimental Protocols: Synthesis of Key Intermediates
The following are representative experimental protocols for the synthesis of the discussed bromo-nitroanisole and bromo-nitrobenzoic acid compounds.
Synthesis of 2-Bromo-4-nitroanisole from 4-nitroanisole
This procedure involves the bromination of 4-nitroanisole.
Protocol:
-
In a suitable reaction vessel, dissolve 4-nitroanisole in a solvent.
-
Add N-bromosuccinimide (NBS) as the brominating reagent and a catalytic amount of iodine.
-
The reaction can be carried out using a ball milling method for mechanochemical synthesis.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or proton nuclear magnetic resonance (1H NMR).
-
Upon completion, the reaction mixture is worked up by dissolving in ethyl acetate and cooling.
-
The product is isolated by filtration and concentrated under vacuum to yield 2-bromo-4-nitroanisole.[4]
Synthesis of 4-Bromo-2-nitrobenzoic Acid from 4-amino-2-nitrobenzoic acid
This synthesis involves a Sandmeyer-type reaction.
Protocol:
-
Dissolve 4-amino-2-nitrobenzoic acid in 48% aqueous hydrobromic acid (HBr) and cool the solution to 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO2) to the stirring solution. The formation of a diazonium salt is indicated by a change in the appearance of the mixture to an orange-yellow solution.
-
This diazonium salt intermediate is then converted to the final product, 4-bromo-2-nitrobenzoic acid.[8]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic routes and logical relationships of the discussed compounds.
References
- 1. 2-Bromo-3-nitroanisole | C7H6BrNO3 | CID 17750299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-nitroanisole | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-bromo-4-nitroanisole | 5197-28-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. 2-Bromo-4-nitroanisole | 5197-28-4 [chemicalbook.com]
- 5. 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Bromo-2-nitrobenzoic acid | 99277-71-1 [chemicalbook.com]
- 9. 4-Bromo-2-nitrobenzoic acid | 99277-71-1 | FB11109 [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 2-Bromo-5-nitrobenzoic acid 98 943-14-6 [sigmaaldrich.com]
- 13. chemimpex.com [chemimpex.com]
Synthesis of 2-Bromo-4-methyl-6-nitrophenol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-4-methyl-6-nitrophenol from its precursor, 2-bromo-4-methylphenol. This document provides a thorough overview of the chemical process, including a detailed experimental protocol, physicochemical properties of the involved compounds, and a discussion of the underlying reaction mechanism. The information is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.
Overview of the Synthesis
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-bromo-4-methylphenol. Specifically, a nitro group (-NO2) is introduced onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is regioselective, with the substitution occurring at the position ortho to the hydroxyl group and meta to the bromo and methyl groups.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference and comparison.
| Property | 2-bromo-4-methylphenol (Starting Material) | This compound (Product) |
| CAS Number | 6627-55-0 | 20039-91-2 |
| Molecular Formula | C₇H₇BrO | C₇H₆BrNO₃ |
| Molecular Weight | 187.03 g/mol | 232.03 g/mol |
| Appearance | Clear colorless to pale yellow liquid | Yellow solid |
| Melting Point | Not applicable (liquid at room temp.) | 68 °C |
| Boiling Point | 213-214 °C | Not available |
| Density | 1.547 g/mL at 25 °C | Not available |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
3.1. Reagents and Materials
-
2-bromo-4-methylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator)
3.2. Reaction Procedure
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, prepare a dilute solution of sulfuric acid by cautiously adding 200 mL of concentrated H₂SO₄ to 620 mL of deionized water.
-
To this cooled sulfuric acid solution, slowly add 56 g (889 mmol) of concentrated nitric acid while maintaining the temperature at 0 °C.
-
Once the nitrating mixture is prepared and cooled, add 88 g (471 mmol) of 2-bromo-4-methylphenol to the reaction flask.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously overnight.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
3.3. Work-up and Purification
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Extract the product from the aqueous layer with ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery.
-
Combine the organic extracts and wash them with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as a yellow solid.[1] A reported yield for this procedure is 74%.[1]
Reaction Mechanism and Directing Effects
The nitration of 2-bromo-4-methylphenol is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves three key steps:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 2-bromo-4-methylphenol attacks the nitronium ion. This step is the rate-determining step of the reaction. The position of the attack is directed by the substituents already present on the ring.
-
Rearomatization: A base (such as water or the bisulfate ion) removes a proton from the carbocation intermediate, restoring the aromaticity of the ring and yielding the final product.
The regioselectivity of the reaction is governed by the directing effects of the hydroxyl (-OH), bromo (-Br), and methyl (-CH₃) groups. The hydroxyl group is a strongly activating ortho-, para-director. The methyl group is also an activating ortho-, para-director. The bromo group is a deactivating but ortho-, para-director. The powerful activating and directing effect of the hydroxyl group is the dominant influence, strongly favoring the introduction of the nitro group at the position ortho to it (the 6-position), which is vacant.
Characterization Data
The following tables summarize the spectroscopic data for the starting material and the product.
Table 2: Spectroscopic Data for 2-bromo-4-methylphenol
| Technique | Data |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| IR | Available |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (Predicted) | Signals expected in the aromatic region, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR (Predicted) | Signals expected for the aromatic carbons, with shifts influenced by the bromo, methyl, nitro, and hydroxyl substituents, and a signal for the methyl carbon. |
| IR | A gas-phase IR spectrum is available. |
Visualizations
6.1. Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
6.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Spectroscopic Profile of 2-Bromo-4-methyl-6-nitrophenol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methyl-6-nitrophenol, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
-
IUPAC Name: this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Ar-H |
| ~7.8 | d | 1H | Ar-H |
| ~2.4 | s | 3H | -CH₃ |
| ~11.0 | s (broad) | 1H | -OH |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~150 | C-OH |
| ~140 | C-NO₂ |
| ~138 | C-H |
| ~130 | C-H |
| ~125 | C-CH₃ |
| ~115 | C-Br |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented below is based on the gas-phase IR spectrum available in the NIST WebBook.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1540 | Strong | Asymmetric NO₂ stretch |
| ~1480 | Medium | Aromatic C=C stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1200 | Medium | C-O stretch |
| ~850 | Strong | C-H out-of-plane bend |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data is consistent with the presence of a bromine atom, as indicated by the characteristic isotopic pattern.
| m/z | Relative Intensity | Assignment |
| 233 | Moderate | [M+2]⁺ (containing ⁸¹Br) |
| 231 | Moderate | [M]⁺ (containing ⁷⁹Br)[2] |
| 201 | Low | [M-NO]⁺ |
| 185 | Low | [M-NO₂]⁺ |
| 122 | High | [M-Br-NO₂]⁺ |
| 77 | High | [C₆H₅]⁺[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are representative of standard analytical procedures for compounds of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, the spectral width would be set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data processing would involve Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be scanned over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol would be injected into the GC. The GC would be equipped with a capillary column suitable for separating aromatic compounds. The oven temperature would be programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper elution. The separated compound would then be introduced into the mass spectrometer, which would be operated in electron ionization (EI) mode at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 50 to 300 amu.
Visualizations
Caption: Workflow for Spectroscopic Analysis.
Caption: Relationship between Compound and Spectroscopic Techniques.
References
An In-depth Technical Guide on the Solubility of 2-Bromo-4-methyl-6-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methyl-6-nitrophenol, a crucial compound in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values. It includes detailed experimental protocols and an overview of relevant biological signaling pathways where nitrophenols may play a role, offering valuable context for drug development professionals.
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound in various organic solvents. Structurally similar compounds, such as 2-bromo-6-nitrophenol and other nitrophenols, are known to be soluble in common organic solvents like acetone, chloroform, and ethyl acetate.[1][2][3] However, for the precise formulation and application of this compound, experimental determination of its solubility is essential.
The following table is provided as a template for researchers to record their experimentally determined solubility data. A recommended set of solvents, covering a range of polarities, is included.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility at 25°C ( g/100 mL) |
| Acetone | C₃H₆O | 20.7 | To be determined |
| Acetonitrile | C₂H₃N | 37.5 | To be determined |
| Chloroform | CHCl₃ | 4.81 | To be determined |
| Dichloromethane | CH₂Cl₂ | 9.08 | To be determined |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | To be determined |
| Ethanol | C₂H₅OH | 24.5 | To be determined |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | To be determined |
| Hexane | C₆H₁₄ | 1.88 | To be determined |
| Methanol | CH₃OH | 32.7 | To be determined |
| Toluene | C₇H₈ | 2.38 | To be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal equilibrium method. This method is reliable and widely used for generating accurate solubility data.[4]
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the exact weight of the compound added.
-
Add a known volume (e.g., 10 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.[4]
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.
-
To minimize the transfer of solid particles, it is recommended to use a syringe fitted with a syringe filter.
-
Accurately dilute the aliquot with the same organic solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
2.3. Diagram of Experimental Workflow
Potential Relevance in Drug Development: Signaling Pathways
Phenolic compounds, including nitrophenols, have been reported to modulate various intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.[5] This is a critical consideration for drug development professionals, as understanding these interactions can inform the therapeutic potential and safety profile of new drug candidates. While the specific effects of this compound on these pathways are not yet characterized, the general activity of phenolic compounds provides a basis for further investigation.
3.1. Inflammatory Signaling Pathways
Several key signaling pathways are implicated in the inflammatory response, and phenolic compounds have been shown to interact with them. These include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammation, cell survival, and immune response.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Including p38, JNK, and ERK, which are involved in cellular responses to stress, inflammation, and apoptosis.[6]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: Plays a role in lipid metabolism and inflammation.
3.2. Diagram of a Generalized Inflammatory Signaling Pathway
This guide serves as a foundational resource for researchers working with this compound. By providing a standardized protocol for solubility determination and contextual information on its potential biological relevance, it aims to facilitate further research and development in the fields of chemistry and pharmaceutical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
2-Bromo-4-methyl-6-nitrophenol molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical properties and a representative synthesis protocol for 2-Bromo-4-methyl-6-nitrophenol, a substituted nitrophenol compound of interest in various chemical research domains.
Compound Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₃[1][2] |
| Molecular Weight | 232.03 g/mol [3] |
| CAS Number | 20039-91-2[1] |
Experimental Synthesis Protocol
The following protocol describes a common method for the synthesis of this compound through the nitration of a precursor. This procedure is intended for use by trained professionals in a controlled laboratory setting.
Materials:
-
Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃)
-
2-Bromo-4-methylphenol (Precursor)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of sulfuric acid (200 mL) in water (620 mL) is prepared and cooled to 0°C.
-
Nitric acid (56 g, 889 mmol) is carefully added to the cooled sulfuric acid solution.
-
The precursor, 2-Bromo-4-methylphenol (88 g, 471 mmol), is then added to the reaction mixture.
-
The resulting mixture is stirred at room temperature overnight to allow the reaction to proceed to completion.
-
Upon completion, the mixture is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solution is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound as a yellow solid.[3]
Synthesis Workflow
The logical flow of the synthesis protocol, from starting materials to the final purified product, is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
References
A Technical Guide to the Synthesis and Biological Significance of Nitrated Bromophenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrated bromophenophenols represent a class of synthetic compounds that have garnered interest in medicinal chemistry due to their potential as enzyme inhibitors and cytotoxic agents. Unlike the vast array of bromophenols found in marine organisms, nitrated derivatives are primarily the result of laboratory synthesis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activities of nitrated bromophenols. It includes detailed experimental protocols for their synthesis and for key biological assays, a compilation of quantitative data on their biological effects, and a discussion of their structure-activity relationships and mechanisms of action, particularly in the context of enzyme inhibition and cancer cell cytotoxicity.
Introduction: A Synthetic Origin Story
While the discovery of bromophenols is rooted in the exploration of marine natural products, with the first examples isolated from the red alga Rhodomela larix in 1967, the history of nitrated bromophenols is one of synthetic chemistry[1][2]. These compounds are not typically found in nature and have emerged through chemical synthesis as intermediates and as molecules designed for biological screening. The introduction of a nitro group onto a bromophenol scaffold significantly alters its electronic properties, influencing its reactivity and biological interactions. This guide focuses on these synthetic derivatives, exploring their chemical synthesis and documented biological activities.
Synthesis of Nitrated Bromophenols
The synthesis of nitrated bromophenols is primarily achieved through two main strategies: the nitration of a bromophenol precursor or the bromination of a nitrophenol precursor. The choice of route depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 2-Bromo-4-nitrophenol
One common method for the synthesis of 2-bromo-4-nitrophenol involves the direct bromination of 4-nitrophenol.
Experimental Protocol: Bromination of 4-Nitrophenol [3]
-
Dissolution: Dissolve 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml) in a suitable reaction vessel.
-
Bromination: To the solution, add bromine (40 ml) and stir the mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the residue from dichloromethane to yield the 2-bromo-4-nitrophenol product.
-
Characterization: Confirm the structure using techniques such as 1H NMR spectroscopy.
Another approach involves a multi-step synthesis starting from 2-methoxy-5-nitroaniline, proceeding through diazotization and Sandmeyer reactions to yield 2-bromo-4-nitroanisole, which is then demethylated to the final product[4][[“]].
Synthesis of 3-Bromo-4-nitrophenol
The synthesis of 3-bromo-4-nitrophenol can be achieved by the nitration of 3-bromophenol.[6]
Experimental Protocol: Nitration of 3-Bromophenol [6]
-
Nitrating Mixture Preparation: Slowly add concentrated sulfuric acid (98%, 10.0 mL, 187.4 mmol) dropwise to a solution of sodium nitrate (13.5 g, 159.6 mmol) in water (30 mL), maintaining the temperature at 0-5°C.
-
Addition of Substrate: To the nitrating mixture, add a solution of 3-bromophenol (12.0 g, 69.4 mmol) dissolved in ethanol (25 mL).
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: Pour the reaction mixture into ice water (300 mL) and extract with dichloromethane (3 x 100 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate, and purify by silica gel column chromatography (eluent: 30% ethyl acetate in hexane) to obtain 3-bromo-4-nitrophenol as a yellow solid.
-
Characterization: Confirm the product structure using 1H-NMR, 13C-NMR, and mass spectrometry.
Synthesis of 2,6-Dibromo-4-nitrophenol
This compound is synthesized by the dibromination of p-nitrophenol.
Experimental Protocol: Dibromination of p-Nitrophenol [7]
-
Dissolution: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve p-nitrophenol (278 g, 2 moles) in 830 cc of glacial acetic acid.
-
Bromination: At room temperature, add a solution of bromine (750 g, 4.7 moles) in 700 cc of glacial acetic acid dropwise with stirring over three hours.
-
Reaction Completion: After the addition, stir the mixture for 30 minutes and then warm it on a steam bath (approximately 85°C) for one hour to remove excess bromine.
-
Removal of Excess Bromine: Pass a stream of air through the reaction mixture to remove the last traces of bromine.
-
Precipitation: Treat the mixture with 1.1 liters of cold water and stir until cool. Allow it to stand in an ice bath overnight.
-
Isolation and Washing: Collect the pale yellow crystalline product on a Büchner funnel, wash with 500 cc of 50% aqueous acetic acid, and then thoroughly with water.
-
Drying: Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide.
Biological Activities of Nitrated Bromophenols
The introduction of a nitro group can significantly modulate the biological activity of bromophenols. While the data for nitrated derivatives is less extensive than for their hydroxylated counterparts, emerging evidence suggests their potential as enzyme inhibitors and cytotoxic agents.
Enzyme Inhibition
PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[8] While many studies focus on non-nitrated bromophenols as PTP1B inhibitors, the electronic properties of nitrated bromophenols make them interesting candidates for investigation.
Experimental Protocol: In Vitro PTP1B Inhibition Assay [8][9][10]
-
Reagents:
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.
-
PTP1B Enzyme Stock: Human Recombinant PTP1B (catalytic domain) diluted in cold assay buffer.
-
Substrate Stock: p-Nitrophenyl Phosphate (pNPP) solution (e.g., 100 mM) in deionized water.
-
Inhibitor Stock: Test compounds (nitrated bromophenols) dissolved in DMSO.
-
-
Assay Procedure (96-well plate):
-
To each well, add the assay buffer.
-
Add various concentrations of the test inhibitor or DMSO (for control).
-
Pre-incubate the plate to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding the PTP1B enzyme solution, followed by the pNPP substrate.
-
Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway: PTP1B in Insulin Signaling
The inhibition of PTP1B is intended to enhance insulin signaling.
AChE inhibitors are used in the treatment of Alzheimer's disease. The potential of bromophenol derivatives as AChE inhibitors has been explored.
Experimental Protocol: Ellman's Method for AChE Inhibition [11][12][13]
-
Reagents:
-
Assay Buffer: 0.1 M Sodium phosphate buffer, pH 8.0.
-
DTNB (Ellman's Reagent) Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate Solution: 14 mM Acetylthiocholine iodide (ATCI) in deionized water.
-
AChE Enzyme Solution: From a suitable source (e.g., electric eel) diluted in assay buffer.
-
Inhibitor Stock: Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate):
-
To each well, add the assay buffer, AChE solution, DTNB solution, and the test compound or solvent (for control).
-
Pre-incubate the plate for approximately 10 minutes at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Workflow for AChE Inhibition Assay
Cytotoxicity against Cancer Cells
Synthetic bromophenol derivatives have shown cytotoxic effects against various cancer cell lines.[14] The MTT assay is a common method to assess this activity.
Experimental Protocol: MTT Assay for Cytotoxicity [15][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the nitrated bromophenol compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/ml) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Quantitative Data on Biological Activities
The biological activity of nitrated bromophenols is still an emerging area of research. The following tables summarize available data for some representative compounds and related bromophenols to provide a comparative context.
Table 1: Enzyme Inhibitory Activity of Bromophenol Derivatives
| Compound | Target Enzyme | IC50 / Ki | Reference(s) |
| Bromophenol Derivatives (general) | Acetylcholinesterase (AChE) | Ki: 6.54 - 24.86 nM | [18] |
| Bromophenol Derivatives (general) | PTP1B | IC50: 0.68 - 4.5 µM | [19][20] |
| 3-Bromo-4-nitrophenol | Various (Antimicrobial, Antifungal) | Activity reported, quantitative data limited | [21] |
Table 2: Cytotoxicity of Bromophenol Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |
| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | DLD-1 (Colon Cancer) | 1.72 | [2] |
| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | HCT-116 (Colon Cancer) | 0.08 | [2] |
| 4-Bromo-2-methoxyphenol Derivatives | Various | Activity reported | [14] |
Table 3: Antioxidant Activity of Bromophenol Derivatives
| Compound/Derivative | Assay | IC50 (µM) / TEAC (mM) | Reference(s) |
| Nitrogen-containing Bromophenols | DPPH Radical Scavenging | IC50: 5.22 - 23.60 µM | [1] |
| Nitrogen-containing Bromophenols | ABTS Radical Scavenging | TEAC: 3.11 - 3.58 mM | [1] |
| Synthetic Diarylmethanone Bromophenols | DPPH Radical Scavenging | IC50: 23.10 - 34.65 µg/mL | [1] |
Structure-Activity Relationships (SAR)
The biological activity of bromophenols is highly dependent on their substitution pattern. While comprehensive SAR studies for nitrated bromophenols are limited, some general principles can be inferred from the broader class of substituted phenols:
-
Hydroxyl Groups: The number and position of hydroxyl groups are often crucial for antioxidant activity and enzyme inhibition, as they can participate in hydrogen bonding and redox reactions.
-
Bromine Atoms: The degree and position of bromination can influence lipophilicity, which affects cell permeability and binding to target proteins. Increased bromination has been shown to enhance the inhibitory activity against some enzymes.[2]
-
Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly alter the acidity of the phenolic hydroxyl group and the overall electronic distribution of the aromatic ring. This can impact binding affinities for enzyme active sites and reactivity.
Conclusion and Future Directions
Nitrated bromophenols are a class of synthetic compounds with demonstrated potential in enzyme inhibition and cytotoxicity. This guide has provided an overview of their synthesis and biological evaluation, including detailed experimental protocols. The lack of naturally occurring nitrated bromophenols highlights the importance of synthetic chemistry in generating novel bioactive molecules.
Future research in this area should focus on:
-
Expanding the library of nitrated bromophenols: Synthesizing a wider range of derivatives with varying substitution patterns will enable more comprehensive SAR studies.
-
Elucidating mechanisms of action: Investigating the specific molecular targets and signaling pathways affected by nitrated bromophenols will provide a deeper understanding of their biological effects.
-
In vivo studies: Evaluating the efficacy and safety of promising nitrated bromophenol candidates in animal models is a crucial step towards any potential therapeutic applications.
By continuing to explore the synthesis and biological properties of these compounds, the scientific community can further unlock their potential for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2-Bromo-4-nitrophenol [benchchem.com]
- 4. Novel method for synthesis of 2-bromo-4-nitrophenol | Semantic Scholar [semanticscholar.org]
- 5. consensus.app [consensus.app]
- 6. 3-Bromo-4-nitrophenol | 5470-65-5 [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. 3.6. PTP1B Inhibitory Activity Assay [bio-protocol.org]
- 10. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-4-methyl-6-nitrophenol, a sterically hindered and electron-deficient substrate. The presence of both a nitro group and a free phenolic hydroxyl group presents unique challenges that require careful optimization of the reaction conditions. The biaryl products derived from this reaction are valuable scaffolds in medicinal chemistry and materials science.
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Key steps include the oxidative addition of the aryl bromide to the Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the desired biaryl product and regenerate the catalyst.[1][2] For a substrate like this compound, the electron-withdrawing nitro group is expected to facilitate the initial oxidative addition step.[3][4] However, the steric hindrance from the ortho-methyl and nitro groups, as well as the presence of the acidic phenolic proton, necessitates the use of specialized catalyst systems and carefully chosen bases to achieve high yields.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various catalytic systems and conditions reported in the literature for Suzuki coupling reactions of sterically hindered or electron-deficient aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Effective for electron-deficient boronic acids. | [5] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | Excellent for sterically hindered substrates. | [6][7] |
| Pd/BI-DIME | BI-DIME | K₃PO₄ | Dioxane | 100-140 | Specifically developed for extremely hindered biaryl synthesis. | [8][9] |
| Acenaphthoimidazolylidene Palladium Complexes | NHC Ligand | t-BuOK | Dioxane | 100 | Highly efficient for sterically hindered substrates, tolerates free -OH. | [7] |
| Pd(dba)₂ / R-Phos | R-Phos | K₃PO₄·H₂O | Dioxane | 100 | High activity for sterically hindered aryl bromides. | [10] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
Substrates: this compound, Arylboronic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Potassium phosphate tribasic (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask or reaction vial, magnetic stirrer, condenser, syringes, needles.
-
Purification: Silica gel for column chromatography, standard organic solvents (e.g., ethyl acetate, hexanes).
-
Analytical Instruments: TLC plates, NMR spectrometer, Mass spectrometer.
Reaction Setup and Procedure
Note: This is a general protocol and may require optimization for specific arylboronic acids.
-
Preparation of the Reaction Vessel: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 v/v ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 2-Bromo-4-methyl-6-nitrophenol, an electron-deficient aryl bromide. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, offering a versatile method for the synthesis of substituted alkenes, which are valuable intermediates in pharmaceutical and materials science.[1][2][3]
The presence of a strongly electron-withdrawing nitro group on the aromatic ring of this compound is expected to facilitate the oxidative addition step of the catalytic cycle, a key step in the Heck reaction.[3] However, the ortho-hydroxyl group may influence the reaction by coordinating with the palladium catalyst, potentially requiring specific ligand and base combinations for optimal results.
General Considerations for the Heck Reaction of Aryl Bromides
The success of the Heck reaction is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. For aryl bromides, particularly those that are less reactive, higher temperatures are often required.[4]
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. For electron-rich aryl bromides, bulky, electron-rich phosphines are often preferred. For electron-deficient aryl bromides such as the topic of this document, a variety of phosphine ligands can be effective. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Heck reactions, often providing high stability and activity.[4]
-
Base: A base is required to neutralize the hydrogen halide produced during the reaction. Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) are commonly used.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile are frequently employed. Aqueous media have also been successfully used, offering a more environmentally friendly approach.[4]
Experimental Protocols
The following protocols are representative examples of Heck reaction conditions that can be adapted for the coupling of this compound with various alkenes.
Protocol 1: Heck Reaction with Styrene using a Phosphine Ligand
This protocol is a general method for the coupling of an aryl bromide with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-dimethylformamide (3 mL) and deionized water (3 mL) via syringe.
-
Add styrene (1.5 mmol) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction with an Acrylate using an N-Heterocyclic Carbene (NHC) Ligand Precursor
This protocol utilizes an in situ generated NHC-palladium catalyst, which can offer high efficiency.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
Procedure:
-
In a glovebox, add palladium(II) acetate (0.01 mmol, 1 mol%) and IPr·HCl (0.012 mmol, 1.2 mol%) to a dry Schlenk tube.
-
Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Data Presentation
The following table summarizes representative conditions and yields for the Heck reaction of various aryl bromides with different alkenes, providing a reference for optimizing the reaction of this compound.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 95 |
| 2 | 4-Bromobenzaldehyde | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 98 |
| 3 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 85 |
| 4 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 82 |
| 5 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 2 | 98 |
| 6 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 2 | 97 |
| 7 | Methyl 4-bromobenzoate | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 4 | 98 |
Visualizations
Heck Reaction Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Mizoroki-Heck reaction, which proceeds through a Pd(0)/Pd(II) catalytic cycle.[1]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing a Heck reaction experiment.
Caption: General experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-4-methyl-6-nitrophenol, an electron-deficient and sterically demanding substrate. The presence of the nitro group and the phenolic hydroxyl group presents unique challenges that necessitate careful optimization of reaction conditions. These protocols are designed to serve as a practical guide for researchers in both academic and industrial laboratories.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.[3][4] The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Ligand Exchange and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst.[3]
The judicious selection of the ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, particularly with a substrate featuring both a deactivating nitro group and a potentially reactive phenol.[3]
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with a variety of amines. The data presented is based on analogous reactions of electron-deficient aryl bromides and nitrophenols found in the literature and serves as a predictive guide for reaction optimization.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 85-95 |
| Morpholine | Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 75-85 |
| Diethylamine | Pd(OAc)₂ (2.5) | RuPhos (4) | K₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 | 70-80 |
| 4-Methoxy-aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 14 | 88-98 |
| Piperidine | Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 20 | 82-92 |
Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Amination of this compound with Aromatic Amines
Materials:
-
This compound
-
Aromatic amine (e.g., Aniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
To the Schlenk tube, add this compound (1.0 equiv), Cesium Carbonate (2.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the aromatic amine (1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-4-methyl-6-nitrophenol.
Protocol 2: General Procedure for the Amination of this compound with Aliphatic Amines
Materials:
-
This compound
-
Aliphatic amine (e.g., Morpholine) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
BrettPhos (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Oven-dried sealed tube with a magnetic stir bar
Procedure:
-
To the sealed tube, add this compound (1.0 equiv), Potassium Phosphate (2.0 equiv), Pd(OAc)₂ (2 mol%), and BrettPhos (3 mol%).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the aliphatic amine (1.5 equiv) to the reaction mixture.
-
Tightly seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully open the sealed tube.
-
Dilute the reaction mixture with dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-alkyl-2-amino-4-methyl-6-nitrophenol.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. [PDF] Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 2-Bromo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methyl-6-nitrophenol is a versatile starting material for the synthesis of a variety of bioactive compounds. Its substituted phenolic ring, featuring bromo, methyl, and nitro groups, offers multiple reaction sites for derivatization. A key synthetic pathway involves the reduction of the nitro group to an amine, yielding 2-amino-6-bromo-4-methylphenol. This intermediate serves as a valuable precursor for the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.
This document provides detailed protocols for the synthesis of a representative Schiff base derivative from this compound and methods for evaluating its biological activity.
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of bioactive Schiff base derivatives is depicted below.
Caption: Overall workflow from starting material to bioactive derivatives and their evaluation.
Synthesis Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine functionality.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude 2-amino-6-bromo-4-methylphenol.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Representative Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from 2-amino-6-bromo-4-methylphenol and a substituted aldehyde (e.g., 2,4-dichlorobenzaldehyde).
Materials:
-
2-Amino-6-bromo-4-methylphenol
-
2,4-Dichlorobenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 2-amino-6-bromo-4-methylphenol in ethanol in a round-bottom flask.
-
Add an equimolar amount of 2,4-dichlorobenzaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
Biological Activity Evaluation Protocols
Protocol 3: Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff base.
Materials:
-
Synthesized Schiff base
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Add the bacterial suspension to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of the synthesized compound.
Materials:
-
Synthesized Schiff base
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microtiter plates
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the Schiff base in methanol.
-
Prepare a methanolic solution of DPPH.
-
In a 96-well plate, add different concentrations of the Schiff base solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a standard.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Quantitative Data Summary
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | Reference |
| Representative Bromo-Schiff Base 1 | 12.5 | 25 | [1] |
| Representative Bromo-Schiff Base 2 | 25 | 50 | [1] |
| Ampicillin (Standard) | 12.5 | 100 | [1] |
Table 2: Antioxidant Activity (DPPH Scavenging - IC₅₀)
| Compound | IC₅₀ (µg/mL) | Reference |
| Representative Bromo-Schiff Base | 15.8 | [2] |
| Ascorbic Acid (Standard) | 8.5 | [2] |
Table 3: Anticancer Activity (IC₅₀)
| Compound | HeLa (µM) | MCF-7 (µM) | Reference |
| Representative Bromo-Schiff Base | 10.2 | 12.5 | [3][4] |
| Cisplatin (Standard) | 5.8 | 7.2 | [3][4] |
Signaling Pathway
Anticancer Mechanism of Action
Schiff bases have been reported to induce apoptosis in cancer cells through various signaling pathways. A simplified representation of a potential apoptotic pathway is shown below.
Caption: A potential signaling pathway for Schiff base-induced apoptosis in cancer cells.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-4-methyl-6-nitrophenol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and synthetic protocols for utilizing 2-Bromo-4-methyl-6-nitrophenol as a strategic building block in the design and synthesis of novel therapeutic agents. While direct synthesis of commercial drugs from this specific starting material is not widely documented, its chemical functionalities offer vast potential for the development of diverse molecular scaffolds with a range of biological activities. This document outlines the synthetic utility of this compound and provides exemplary protocols based on transformations of analogous structures.
Introduction to this compound
This compound is a substituted aromatic compound featuring three key functional groups that can be selectively manipulated: a hydroxyl group, a bromine atom, and a nitro group. This trifunctional nature makes it a highly versatile starting material in medicinal chemistry for the synthesis of a wide array of more complex molecules. The strategic placement of these groups on the phenyl ring allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions at the bromine position. These transformations open avenues to a diverse range of derivatives with potential therapeutic applications.
Synthetic Utility and Potential Applications
The reactivity of this compound allows for its incorporation into various molecular scaffolds. The general workflow for its utilization as a building block is depicted below.
The diverse biological activities of bromophenol derivatives suggest that compounds synthesized from this compound could exhibit a range of therapeutic effects.[1] The following table summarizes the observed biological activities of structurally related brominated and nitrated phenolic compounds.
| Compound Class | Biological Activity | Reference Compound Example | Quantitative Data (if available) |
| Bromophenol Derivatives | Antioxidant | (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | Ameliorated H2O2-induced oxidative damage in HaCaT cells |
| Bromophenol Derivatives | Anticancer | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Inhibited viability and induced apoptosis of leukemia K562 cells |
| 2-Bromo-4-fluoro-6-nitrophenol | Fungicidal | 2-Bromo-4-fluoro-6-nitrophenol | Higher fungicidal activity than 2-bromo-4-fluorophenol |
| Brominated Indoles | Antimicrobial | 6-bromoindolglyoxylamide polyamine derivatives | Intrinsic antimicrobial activity towards Gram-positive bacteria |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the building block and a representative example of a synthetic transformation applicable to this class of compounds.
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 2-bromo-4-methylphenol to yield the title compound.
Materials:
-
2-Bromo-4-methylphenol
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure: [2]
-
Prepare a solution of sulfuric acid (200 mL) in water (620 mL) in a round-bottom flask and cool to 0°C using an ice bath.
-
To the cooled sulfuric acid solution, slowly add nitric acid (56 g, 889 mmol) while maintaining the temperature at 0°C.
-
Add 2-bromo-4-methylphenol (88 g, 471 mmol) portion-wise to the reaction mixture.
-
Remove the ice bath and stir the resulting mixture at room temperature overnight.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound as a yellow solid (81 g, 74% yield).[2]
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling of a Brominated Phenol
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. This reaction can be adapted for this compound to synthesize biaryl derivatives, which are common scaffolds in kinase inhibitors. The protocol is based on the synthesis of kinase inhibitors from a related bromo-substituted pyridine building block.
Materials:
-
This compound (or analogous bromo-substituted phenol/heterocycle) (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Potassium phosphate (K₃PO₄) (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) supplies
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask, add the bromo-substituted starting material (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 8 mL dioxane and 2 mL water).
-
Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Signaling Pathway Interactions
Derivatives of brominated and nitrated phenols have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. For instance, kinase inhibitors often target pathways that are constitutively active in cancer cells. The diagram below illustrates a simplified, generalized kinase signaling pathway that could be a target for inhibitors derived from this compound.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, providing access to a diverse array of molecular scaffolds. While further research is needed to fully explore the therapeutic potential of its direct derivatives, the established biological activities of related bromophenol compounds highlight the promise of this chemical entity in the development of novel drugs for various diseases. The provided protocols offer a starting point for the synthesis and derivatization of this promising building block.
References
protocol for the nitration of 2-bromo-4-methylphenol to yield 2-Bromo-4-methyl-6-nitrophenol
Abstract
This document provides a detailed protocol for the regioselective nitration of 2-bromo-4-methylphenol to synthesize 2-Bromo-4-methyl-6-nitrophenol. The methodology is based on established chemical literature and is intended for researchers, scientists, and professionals in drug development. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, it includes a discussion on the reaction mechanism, safety precautions, and expected outcomes.
Introduction
The nitration of phenolic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis. This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The protocol described herein details a reliable method for the preparation of this compound with a good yield. The reaction proceeds by treating 2-bromo-4-methylphenol with a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2]
The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating ortho-, para-director.[3][4][5] The methyl (-CH₃) group is also an activating ortho-, para-director. The bromo (-Br) group is a deactivating ortho-, para-director. In this specific substrate, the positions ortho and para to the strongly activating hydroxyl group are considered for substitution. The position para to the hydroxyl group is already occupied by the methyl group. Of the two ortho positions, one is occupied by a bromine atom. Therefore, the nitration occurs at the vacant ortho position, leading to the formation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the nitration of 2-bromo-4-methylphenol.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-methylphenol | [6] |
| Product | This compound | [6] |
| Molecular Formula of Product | C₇H₆BrNO₃ | [6][7] |
| Molecular Weight of Product | 232.03 g/mol | [6][7] |
| Yield | 74% | [6] |
| Appearance of Product | Yellow solid | [6] |
Experimental Protocol
3.1. Materials and Equipment
-
2-Bromo-4-methylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.[8][9][10]
3.2. Reaction Procedure
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of sulfuric acid (200 mL) in deionized water (620 mL). Cool the solution to 0°C in an ice bath.
-
Slowly add nitric acid (56 g, 889 mmol) to the cooled sulfuric acid solution while maintaining the temperature at 0°C.[6]
-
To this cold nitrating mixture, add 2-bromo-4-methylphenol (88 g, 471 mmol) portion-wise, ensuring the temperature does not rise significantly.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the resulting mixture at room temperature overnight.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3.3. Workup and Purification
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as a yellow solid (81 g, 74% yield).[6] For the column chromatography, a solvent system of hexane and ethyl acetate is a good starting point, with the polarity being adjusted based on TLC analysis.[11]
3.4. Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[8][9][12] Handle with extreme care and always wear appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat.[8][9][10]
-
The addition of reagents should be done slowly and at a controlled temperature to prevent runaway reactions.[12][13]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[9][10]
Diagrams
4.1. Experimental Workflow
Caption: Experimental workflow for the nitration of 2-bromo-4-methylphenol.
4.2. Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for electrophilic aromatic nitration.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ukessays.com [ukessays.com]
- 12. echemi.com [echemi.com]
- 13. icheme.org [icheme.org]
HPLC method for purity analysis of 2-Bromo-4-methyl-6-nitrophenol
An Application Note and Protocol for the Purity Analysis of 2-Bromo-4-methyl-6-nitrophenol by High-Performance Liquid Chromatography (HPLC).
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of the purity of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described methodology is adapted from established analytical procedures for similar nitrophenol compounds and is suitable for quantitative analysis in research and quality control settings.
Introduction
This compound is a substituted nitrophenol derivative. Accurate determination of its purity is crucial for its application in research and development. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] This application note details a reversed-phase HPLC method that offers excellent resolution and sensitivity for the purity assessment of this compound. The method is based on the separation of the analyte from its potential impurities on a C18 stationary phase with a polar mobile phase.
Experimental Protocol
This section outlines the detailed methodology for the purity analysis of this compound.
Materials and Reagents
-
This compound reference standard of known purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade, ~99%)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Note: The mobile phase composition can be adjusted to optimize the separation and retention time of the main peak.
Preparation of Solutions
2.3.1. Mobile Phase Preparation
To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution before use.
2.3.2. Standard Solution Preparation
Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of approximately 1 mg/mL. From this stock solution, prepare a working standard solution with a concentration of about 0.1 mg/mL by diluting with the mobile phase.
2.3.3. Sample Solution Preparation
Accurately weigh about 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the mobile phase. Dilute this solution with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Analysis Procedure
Inject the prepared standard and sample solutions into the HPLC system. Record the chromatograms and integrate the peak areas.
Data Presentation
The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
A summary of hypothetical quantitative data is presented below:
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Standard | 5.8 | 1250000 | 99.8 |
| Test Sample | 5.8 | 1235000 | 98.5 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis workflow.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
References
Application Note: GC-MS Analysis of 2-Bromo-4-methyl-6-nitrophenol and Its Potential Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 2-Bromo-4-methyl-6-nitrophenol and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of these compounds, a derivatization step is essential for successful chromatographic separation and detection. This document outlines the necessary sample preparation, derivatization procedures, and GC-MS instrument parameters. Furthermore, it presents a summary of the expected mass spectral data for the parent compound and its key reaction products to aid in their identification and quantification.
Introduction
This compound is a substituted phenol of interest in various chemical and pharmaceutical research areas. Monitoring its reactions, such as the reduction of the nitro group or dehalogenation, is crucial for process optimization and understanding reaction kinetics. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of polar compounds like nitrophenols and aminophenols by GC-MS is challenging due to poor peak shape and low sensitivity.[1][2] Derivatization, a process that converts polar functional groups into less polar and more volatile derivatives, is therefore a critical step.[3] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for phenols and amines.[4]
This application note details a comprehensive GC-MS method for the analysis of this compound and its anticipated reaction products, including 2-Amino-6-bromo-4-methylphenol, 2-Bromo-4-methylphenol, and 4-Methyl-6-nitrophenol.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of the analytes from an aqueous reaction mixture.
-
Acidification: Take a known volume of the aqueous sample and acidify to a pH below 3 using dropwise addition of concentrated HCl. This ensures that the phenolic compounds are in their protonated form for efficient extraction.
-
Extraction: Transfer the acidified sample to a separatory funnel and add an equal volume of a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the lower organic layer into a clean collection flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh portions of the organic solvent.
-
Drying: Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
Derivatization: Silylation
To improve the volatility and thermal stability of the analytes, a silylation step is performed.
-
Transfer: Transfer 100 µL of the concentrated extract into a GC vial.
-
Reagent Addition: Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane), to the vial.
-
Reaction: Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Caption: Silylation reaction workflow.
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for specific instruments.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Data Presentation
The following tables summarize the key properties and expected mass spectral data for this compound and its potential reaction products. The mass-to-charge ratios (m/z) of the most abundant ions are provided to aid in identification.
Table 1: Properties of Analytes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₆BrNO₃ | 232.03 |
| 2-Amino-6-bromo-4-methylphenol | C₇H₈BrNO | 202.05 |
| 2-Bromo-4-methylphenol | C₇H₇BrO | 187.03 |
| 4-Methyl-6-nitrophenol | C₇H₇NO₃ | 153.14 |
Table 2: Expected GC-MS Data (Underivatized)
| Compound Name | Expected Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 231/233 | 201/203, 122, 94 |
| 2-Amino-6-bromo-4-methylphenol | 201/203 | 122, 94, 77 |
| 2-Bromo-4-methylphenol | 186/188 | 107, 77 |
| 4-Methyl-6-nitrophenol | 153 | 123, 107, 95, 77 |
Note: The presence of bromine results in isotopic peaks (M⁺ and M⁺+2) with approximately equal intensity.
Table 3: Expected GC-MS Data (Silylated Derivatives)
| Compound Name | Expected Molecular Ion (M⁺) of TMS Derivative [m/z] | Key Fragment Ions [m/z] |
| 2-Bromo-4-methyl-6-nitro-1-(trimethylsilyloxy)benzene | 303/305 | 288/290 (M-15), 258/260, 73 |
| 2-Bromo-6-(bis(trimethylsilyl)amino)-4-methyl-1-(trimethylsilyloxy)benzene | 417/419 | 402/404 (M-15), 344/346, 73 |
| 2-Bromo-4-methyl-1-(trimethylsilyloxy)benzene | 258/260 | 243/245 (M-15), 179, 73 |
| 4-Methyl-6-nitro-1-(trimethylsilyloxy)benzene | 225 | 210 (M-15), 180, 73 |
Note: The base peak for many TMS derivatives is often the [M-15]⁺ ion, corresponding to the loss of a methyl group from the TMS moiety. The ion at m/z 73 is characteristic of the trimethylsilyl group.[5]
Signaling Pathways and Logical Relationships
The potential reaction pathways of this compound are illustrated below. These reactions are common in drug development and organic synthesis, involving the reduction of the nitro group to an amine and/or the removal of the bromo substituent.
Caption: Reaction pathways.
The overall experimental workflow for the GC-MS analysis is depicted in the following diagram.
References
Application Notes and Protocols for Developing Antioxidant Compounds from Bromophenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromophenols, a class of secondary metabolites commonly found in marine algae, have garnered significant attention for their diverse biological activities, particularly their antioxidant properties.[1][2] These compounds combat oxidative stress by neutralizing reactive oxygen species (ROS), a key factor in the pathogenesis of numerous diseases.[2][3][4] The structural backbone of bromophenols can be chemically modified to create derivatives with enhanced bioavailability and antioxidant efficacy, making them promising candidates for pharmaceutical and nutraceutical development.[1][5][6]
This document provides detailed protocols for the synthesis and evaluation of bromophenol derivatives as antioxidant agents. It covers common in vitro and cell-based assays, explores the underlying mechanisms of action, and presents a general workflow for their development.
Part 1: Synthesis of Bromophenol Derivatives
The development of novel bromophenol antioxidants often begins with the synthesis of derivatives from commercially available starting materials or natural products.[1][5][7] Common synthetic strategies include:
-
Bromination: Introducing bromine atoms to phenol or benzaldehyde precursors. For instance, 3-bromo-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the monohalogenation of vanillin using bromine in acetic acid.[1]
-
Demethylation: Converting methoxy groups to hydroxyl groups, often using reagents like boron tribromide (BBr₃). This is a crucial step as the hydroxyl groups are believed to be critical for free radical scavenging activity.[1][8]
-
Alkylation and Acylation: Modifying hydroxyl groups to produce methylated or acetylated derivatives, which allows for the investigation of structure-activity relationships.[1]
Part 2: General Experimental Workflow
The evaluation of bromophenol derivatives follows a structured progression from initial chemical screening to more biologically relevant cellular models and mechanistic studies. This multi-tiered approach ensures a comprehensive assessment of a compound's antioxidant potential.
Caption: General workflow for developing bromophenol-based antioxidants.
Part 3: In Vitro Antioxidant Activity Protocols
In vitro chemical assays are rapid, cost-effective methods used for the initial screening of antioxidant capacity. They are primarily based on a compound's ability to scavenge synthetic radicals.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[3][9]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve ~4 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[3]
-
Test Compounds: Prepare a stock solution of the bromophenol derivative in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock.
-
Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Butylated hydroxytoluene (BHT).[10]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound or standard at various concentrations into the wells of a 96-well plate.
-
Add 150 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][10]
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only the solvent and DPPH solution is used as a control.[9]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: Scavenging Effect (%) = [1 - (Abs_sample / Abs_control)] * 100[10]
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes decolorization, which is measured by the decrease in absorbance at 734 nm.[11]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.[11]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[3][11] Before use, dilute this solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.[12]
-
-
Assay Procedure (96-well plate format):
-
Calculation:
-
The scavenging percentage is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the compound under investigation.[10]
-
Data Summary: In Vitro Antioxidant Activity
The following table summarizes the reported antioxidant activities of various bromophenol derivatives.
| Compound/Derivative | Assay | IC₅₀ (µM) | TEAC (mM) | Reference |
| 2,3,5′-Tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane | DPPH | 31.5 | - | [10] |
| Aplysin | DPPH | 9.6 | - | [10] |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) | DPPH | 8.5 | - | [14] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | DPPH | - | - | Scavenges free radicals[1] |
| Benzylic acid-derived bromophenols (compounds 1, 2, 25, 26) | DPPH | Effective | - | [4] |
| Various Novel Bromophenols (compounds 20-24) | DPPH | Effective | - | [8] |
| Various Novel Bromophenols (compounds 1-6) | ABTS | - | 2.1 - 3.0 | [10] |
Part 4: Cellular Antioxidant Activity (CAA) Protocol
Cell-based assays are more biologically relevant than chemical assays because they account for cellular uptake, metabolism, and distribution of the test compounds.[2][15]
Principle: The CAA assay utilizes a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable.[16] Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. ROS generated by an initiator (like AAPH) oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[16][17] The ability of a co-incubated antioxidant to inhibit DCF formation is measured by a reduction in fluorescence intensity.[15]
Experimental Protocol:
-
Cell Culture:
-
Reagent Preparation:
-
DCFH-DA Probe Solution: Prepare a working solution of DCFH-DA in the appropriate cell culture medium.
-
Test Compounds/Standard: Prepare various concentrations of the bromophenol derivatives and a standard antioxidant (e.g., Quercetin) in the culture medium.[19]
-
Radical Initiator: Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the culture medium.[3]
-
-
Assay Procedure:
-
Remove the culture medium from the confluent cells and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[16]
-
Add 50 µL of the DCFH-DA probe solution to all wells.[16]
-
Add 50 µL of the test compound, standard, or control medium to the appropriate wells.[16]
-
Incubate the plate at 37°C for 1 hour to allow for probe uptake and deacetylation.[3]
-
Remove the solution and wash the cells three times with DPBS.[3]
-
Add 100 µL of the AAPH radical initiator solution to all wells.[3][16]
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[3]
-
Measure fluorescence kinetically, with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[3][16] Readings should be taken every 1-5 minutes for a total of 60 minutes.[3][16]
-
The antioxidant activity is determined by calculating the area under the curve (AUC) and comparing the values for treated wells to control wells. Results can be expressed as quercetin equivalents.[15]
-
Part 5: Mechanism of Action - The Nrf2 Signaling Pathway
A key mechanism by which phenolic compounds, including bromophenols, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a primary regulator of the endogenous antioxidant response.[3]
Pathway Description: Under normal conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] In the presence of oxidative stress or electrophilic activators (like certain bromophenol derivatives), Keap1 is modified, releasing Nrf2.[20] Liberated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1).[20][21]
Caption: Activation of the Nrf2-ARE antioxidant response pathway.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]
- 6. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 19. [PDF] Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa | Semantic Scholar [semanticscholar.org]
- 20. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Potential Anticancer Agents from Substituted Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of potential anticancer agents derived from substituted nitrophenols. The information is compiled from recent studies highlighting the promising cytotoxic activities of various nitrophenol-containing scaffolds against several human cancer cell lines.
Introduction
Substituted nitrophenols and other nitroaromatic compounds represent a versatile class of scaffolds in the design of novel anticancer agents. The presence of the nitro group, an electron-withdrawing moiety, can significantly influence the pharmacological properties of a molecule, including its ability to interact with biological targets and its potential for bioreductive activation in hypoxic tumor environments. Researchers have successfully synthesized and evaluated a variety of derivatives, including chalcones, thiazolidinones, benzimidazoles, and biphenyls, demonstrating potent in vitro and in vivo anticancer activities. These compounds have been shown to induce cell death through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of key signaling pathways. This document outlines the synthesis, characterization, and anticancer evaluation of these promising compounds.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative compounds derived from substituted nitrophenols against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a basis for comparing the potency of different chemical scaffolds.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroaromatic | Compound 3 | Jurkat (Leukemia) | < 8.5 | [1] |
| Nitroaromatic | Compound 24 | HL-60 (Leukemia) | < 8.5 | [1] |
| Ciminalum–thiazolidinone | Compound 2h | MOLT-4 (Leukemia) | < 0.01-0.02 | [2] |
| Ciminalum–thiazolidinone | Compound 2h | SW-620 (Colon Cancer) | < 0.01-0.02 | [2] |
| Ciminalum–thiazolidinone | Compound 2h | SF-539 (CNS Cancer) | < 0.01-0.02 | [2] |
| Ciminalum–thiazolidinone | Compound 2h | SK-MEL-5 (Melanoma) | < 0.01-0.02 | [2] |
| Ciminalum–thiazolidinone | Compound 2f | (Average over 60 lines) | 2.80 | [2] |
| 2-aryl-5(6)-nitro-1H-benzimidazole | Compound 6 | A549 (Lung Cancer) | 0.028 | [3] |
| 2-aryl-5(6)-nitro-1H-benzimidazole | Compound 3 | K562 (Leukemia) | (PARP Inhibition) 0.05 | [3] |
| 5-nitrofuran-thiazolidinone | Compound 14b | MCF-7 (Breast Cancer) | 0.85 | [4] |
| 5-nitrofuran-thiazolidinone | Compound 14b | MDA-MB-231 (Breast Cancer) | 6.61 | [4] |
| 3-nitrophenyl chalcone | [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Colon Cancer) | 1.71 | [5] |
| 3-nitrophenyl chalcone | [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HT-29 (Colon Cancer) | 7.76 | [5] |
| Nitrovinyl biphenyl | Compound 14e | HeLa (Cervical Cancer) | 0.05 - 7 | [6] |
| Nitrovinyl biphenyl | Compound 14f | MCF-7 (Breast Cancer) | 0.05 - 7 | [6] |
| Nitro-substituted hydroxynaphthanilide | Compound 2 | THP-1 (Leukemia) | single-digit micromolar | [7] |
| Nitro-substituted hydroxynaphthanilide | Compound 6 | MCF-7 (Breast Cancer) | single-digit micromolar | [7] |
| Nitrobenzyl camptothecin | C-10 3-nitrobenzyl SN-38 | K562 (Leukemia) | 0.0122 | [8] |
| Nitrobenzyl camptothecin | C-10 4-nitrobenzyl SN-38 | K562 (Leukemia) | 0.058 | [8] |
Experimental Protocols
General Synthesis of Ciminalum-Thiazolidinone Hybrid Molecules
This protocol is a general representation of the Knoevenagel condensation used to synthesize 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones.[2]
Materials:
-
Appropriately substituted 4-thiazolidinone derivative
-
(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum)
-
Acetic anhydride
-
Sodium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A mixture of the appropriate 4-thiazolidinone derivative (1 mmol), (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (1 mmol), and anhydrous sodium acetate (2 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure target compound.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]
In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The synthesized compounds are serially diluted in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. A control group with medium and DMSO (vehicle control) is also included.
-
The plates are incubated for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is then carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway for apoptosis induction by nitrophenol derivatives and a typical experimental workflow for their synthesis and evaluation.
Caption: General experimental workflow for the development of anticancer agents.
Caption: A generalized intrinsic apoptosis pathway activated by nitrophenol derivatives.
Mechanism of Action Insights
The anticancer activity of substituted nitrophenol derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies have pointed towards the involvement of the intrinsic (mitochondrial) apoptotic pathway. This can be initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[9] This, in turn, alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[7][10]
Furthermore, some nitrophenol derivatives have been shown to arrest the cell cycle at specific phases, such as the G2/M or S phase, thereby preventing cancer cell proliferation.[3][6] For instance, certain nitrovinyl biphenyls cause mitotic arrest by inhibiting tubulin polymerization.[6] Other mechanisms include the inhibition of crucial enzymes like poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair, making cancer cells more susceptible to DNA-damaging agents.[3] The alkylating properties of some of these compounds, particularly those with good leaving groups, also contribute to their cytotoxic effects.[1][11]
Conclusion and Future Directions
The diverse chemical structures and biological activities of anticancer agents derived from substituted nitrophenols underscore their potential in oncological drug discovery. The studies highlighted in this document demonstrate that modifications to the nitrophenol scaffold can lead to compounds with high potency and selectivity against various cancer cell lines. Future research should focus on optimizing the lead compounds to enhance their efficacy and reduce potential toxicity. Further elucidation of their mechanisms of action will be crucial for their clinical development. The exploration of these compounds as hypoxia-activated prodrugs also presents a promising avenue for targeted cancer therapy.[8]
References
- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-methyl-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-4-methyl-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective synthetic approach is a two-step process. It begins with the bromination of p-cresol (4-methylphenol) to yield 2-bromo-4-methylphenol, followed by a regioselective nitration to obtain the final product, this compound.
Q2: What are the primary challenges encountered in this synthesis?
A2: Key challenges include controlling the regioselectivity during both the bromination and nitration steps to prevent the formation of undesired isomers, optimizing reaction conditions to maximize yield and minimize side products, and effectively purifying the final product from starting materials and byproducts.[1] Phenols are also susceptible to oxidation, particularly during nitration, which can lead to the formation of colored impurities.[1]
Q3: What safety precautions should be taken during this synthesis?
A3: this compound is known to cause severe skin burns and eye damage.[2] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves and eye protection.[3] The nitration step, in particular, should be performed with extreme care in a well-ventilated fume hood, as the reaction can be highly exothermic.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Bromination Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the stirring time. |
| Impure Brominating Agent | If using N-Bromosuccinimide (NBS), its purity is critical. Use freshly recrystallized NBS if necessary. |
| Formation of Dibrominated Product | To minimize the formation of dibrominated byproducts, use a stoichiometric amount of the brominating agent (e.g., 1.0-1.05 equivalents of NBS). Add the brominating agent portion-wise at a low temperature to maintain control over the reaction. |
| Suboptimal Solvent | While solvents like chloroform or acetic acid are commonly used, exploring other options such as dichloromethane or tetrahydrofuran might improve the yield.[1][4] |
Issue 2: Low Yield or Isomer Formation in the Nitration Step
| Potential Cause | Recommended Solution |
| Oxidation of the Phenol | Maintain a low temperature (0-5 °C) throughout the entire nitration process to minimize oxidative side reactions.[1] |
| Formation of Isomers | The formation of isomers is a frequent challenge in electrophilic aromatic substitution. To enhance regioselectivity, add the nitrating agent slowly and dropwise to the phenol solution. This helps to control the exothermic nature of the reaction and prevent localized overheating.[1] Ensuring precise temperature control is paramount. |
| Incorrect Nitrating Agent Ratio | Optimizing the ratio of nitric acid to sulfuric acid in the nitrating mixture can significantly impact the yield and selectivity. |
Issue 3: Product Contamination and Purification Difficulties
| Potential Cause | Recommended Solution |
| Residual Starting Material | Use TLC to closely monitor the reaction and ensure it proceeds to completion. Optimizing the stoichiometry of the reagents can also help consume all the starting material.[1] |
| Colored Impurities | Thoroughly wash the crude product after filtration. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is an effective method for removing colored impurities.[1] For persistent impurities, column chromatography may be necessary.[5][6] |
| Oily Product After Recrystallization | If the product oils out during recrystallization, it may have a low melting point or be impure. Try triturating the oil with a non-polar solvent like cold hexane to induce solidification and wash away soluble impurities.[6] |
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylphenol from p-Cresol
-
In a suitable reaction vessel, dissolve p-cresol in a solvent such as chloroform.
-
Cool the solution to a temperature between -5 and 0 °C using an ice bath.
-
Prepare a solution of bromine in chloroform.
-
Slowly add the bromine solution dropwise to the cooled p-cresol solution while stirring. Maintain the temperature below 0 °C throughout the addition. The addition may take several hours.[4]
-
After the addition is complete, continue to stir the reaction mixture at a low temperature and monitor its progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water to remove hydrogen bromide. The organic layer can then be washed to neutrality.[4]
-
The solvent is removed under reduced pressure to yield the crude 2-bromo-4-methylphenol, which can be purified further or used directly in the next step.
Protocol 2: Synthesis of this compound
-
In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 2-bromo-4-methylphenol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.[1]
-
Carefully pour the reaction mixture onto crushed ice with stirring, which should result in the formation of a yellow precipitate.[1]
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.[1]
-
The crude product can then be purified by recrystallization.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol and water.
-
If insoluble impurities are present, perform a hot filtration to remove them.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.[6]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Dry the purified crystals under a vacuum to remove all traces of the solvent.[6]
Synthesis Workflow
Caption: A summary of the experimental workflow from starting material to pure product.
Data Presentation
Table 1: Reported Yields for the Nitration of 2-Bromo-4-methylphenol
| Reactants | Conditions | Yield | Reference |
| 2-Bromo-4-methylphenol, HNO₃, H₂SO₄, H₂O | Stirred at room temperature overnight | 74% | [5] |
Note: The available literature provides limited comparative quantitative data. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific laboratory setup.
Chemical Reaction Pathway
Caption: The two-step chemical reaction pathway for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
minimizing byproduct formation in the nitration of 2-bromo-4-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for the nitration of 2-bromo-4-methylphenol. Our aim is to help you minimize byproduct formation and optimize your reaction conditions for the successful synthesis of 2-bromo-4-methyl-6-nitrophenol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of 2-bromo-4-methylphenol.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product (this compound) | 1. Incomplete reaction. 2. Formation of significant byproducts (isomers, dinitrated products, oxidation products). 3. Loss of product during workup and purification. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Extend the reaction time if necessary. 2. Optimize Reaction Temperature: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to minimize the formation of oxidation byproducts and dinitrated species.[1] 3. Control Stoichiometry: Use a slight excess of the nitrating agent (e.g., 1.1 equivalents of nitric acid) to ensure complete conversion of the starting material.[1] 4. Purification: Use column chromatography on silica gel for efficient separation of the desired product from byproducts.[2] |
| Formation of Multiple Products (Isomers) | 1. The directing effects of the substituents (-OH, -Br, -CH₃) can lead to the formation of other isomers, although the 6-position is strongly favored. 2. Reaction temperature is too high, leading to a loss of regioselectivity. | 1. Temperature Control: Strictly maintain the reaction temperature at 0-5 °C throughout the addition of the nitrating agent.[1] Lower temperatures generally favor the formation of the kinetic product. 2. Choice of Nitrating Agent: A milder nitrating agent or different solvent system might improve regioselectivity. For instance, using ammonium nitrate and potassium hydrogen sulfate in acetonitrile has shown high regioselectivity in the nitration of other phenols.[3] |
| Formation of Dark-Colored Reaction Mixture (Oxidation) | 1. Phenols are susceptible to oxidation by nitric acid, especially at higher concentrations and temperatures.[1] 2. Presence of nitrous acid impurities in the nitric acid. | 1. Low Temperature: Perform the reaction at low temperatures (0-5 °C) to minimize oxidation.[1] 2. Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of the phenol to control the reaction exotherm and maintain a low temperature.[1] 3. Fresh Reagents: Use freshly opened or purified nitric acid to minimize the presence of nitrous acid, which can catalyze oxidation. |
| Formation of Dinitrated Byproducts | 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Stoichiometry: Carefully control the amount of the nitrating agent used (around 1.1 equivalents).[1] 2. Temperature and Time: Maintain a low reaction temperature and monitor the reaction closely to stop it once the starting material is consumed to avoid over-nitration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the mononitration of 2-bromo-4-methylphenol?
A1: For the mononitration of 2-bromo-4-methylphenol, the nitro group is expected to be directed primarily to the 6-position, yielding this compound. The hydroxyl (-OH) group is a strong activating ortho-, para-director. Since the para position is blocked by the methyl group, it strongly directs ortho to the 6-position. The bromo (-Br) and methyl (-CH₃) groups also influence the regioselectivity, but the hydroxyl group's directing effect is dominant.[1]
Q2: What are the most common byproducts in this reaction?
A2: Common byproducts include other positional isomers of the nitrated product, dinitrated products, and oxidation products which often appear as colored impurities. The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I effectively purify the final product?
A3: The most effective method for purifying this compound is silica gel column chromatography.[2] This allows for the separation of the desired product from unreacted starting material, isomers, and other byproducts. Recrystallization from a suitable solvent can also be used for further purification.
Q4: What is a standard experimental protocol for the nitration of 2-bromo-4-methylphenol?
A4: A general procedure for the nitration of 2-bromo-4-methylphenol can be adapted from protocols for similar phenolic compounds. Below is a recommended starting protocol.
Experimental Protocols
Protocol 1: Nitration of 2-Bromo-4-Methylphenol with Nitric and Sulfuric Acid
This protocol is adapted from a general method for the nitration of substituted phenols.[1][2]
Materials:
-
2-bromo-4-methylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 2-bromo-4-methylphenol (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Data Presentation
| Parameter | Condition A (Optimized) | Condition B (Potential for Byproducts) | Reference |
| Reactant | 2-bromo-4-methylphenol | 2-bromo-4-methylphenol | |
| Nitrating Agent | HNO₃ in H₂SO₄ | Concentrated HNO₃ | [2][4] |
| Temperature | 0-5 °C | Room Temperature | [1] |
| Reaction Time | 1-2 hours (TLC monitored) | Overnight | [2] |
| Yield of this compound | ~74% | Variable, generally lower | [2] |
| Major Byproducts | Trace isomers, minimal oxidation | Isomers, dinitrated products, oxidation products |
Visualizations
Caption: Experimental workflow for the nitration of 2-bromo-4-methylphenol.
Caption: Relationship between reaction conditions and outcomes.
References
Technical Support Center: Purification of 2-Bromo-4-methyl-6-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-4-methyl-6-nitrophenol from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in a synthesis of this compound?
A1: The most probable isomeric impurity is 2-Bromo-6-methyl-4-nitrophenol. This can arise from the nitration of 2-bromo-4-methylphenol, where the nitro group can add to different positions on the aromatic ring. Other potential impurities include unreacted starting materials or di-nitrated byproducts.
Q2: How can I effectively separate this compound from its isomers?
A2: The primary methods for separating these isomers are column chromatography and recrystallization. The choice depends on the impurity profile and the desired purity. Column chromatography is generally more effective for separating components with different polarities, while recrystallization is useful for removing smaller amounts of impurities if a suitable solvent is found.
Q3: My column chromatography is not separating the isomers. What could be the problem?
A3: Inadequate separation of isomers during column chromatography can be due to several factors:
-
Incorrect Solvent System: The polarity of your eluent may be too high, causing the compounds to elute together. Try a less polar solvent system, such as a higher ratio of hexane to ethyl acetate.
-
Column Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands. As a general rule, the sample load should be 1-5% of the silica gel weight.
-
Improper Column Packing: An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly.
-
Flow Rate: A flow rate that is too fast can decrease the interaction time with the stationary phase, leading to poor resolution.
Q4: I'm having trouble recrystallizing my this compound. What should I do?
A4: Recrystallization issues can often be resolved by addressing the following:
-
Solvent Choice: The ideal solvent is one in which the target compound is soluble when hot but insoluble when cold, while the impurities remain soluble at all temperatures. A mixed solvent system, like ethanol/water, can often provide the necessary solubility gradient.
-
"Oiling Out": If your compound forms an oil instead of crystals, it may be due to a low melting point or the presence of significant impurities. Try adding more of the "good" solvent (the one it is more soluble in) to the hot solution or cooling the solution more slowly.
-
No Crystal Formation: If no crystals form upon cooling, your solution may be too dilute or supersaturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound can also be effective.[1][2]
Q5: How can I monitor the progress of my purification?
A5: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the separation of this compound and its isomers. A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The spots can be visualized under UV light or by using a staining agent.
Data Presentation
A comparison of the physical properties of this compound and its common isomer is crucial for developing a purification strategy.
| Property | This compound | 2-Bromo-6-methyl-4-nitrophenol |
| Molecular Weight | 232.03 g/mol [3][4] | 232.03 g/mol |
| Melting Point | 68 °C[5] | 118-122 °C[6] |
| Appearance | Yellow solid | Yellow solid |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in non-polar solvents like hexane. | Expected to have similar solubility, but differences can be exploited for recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the separation of this compound from its isomeric impurities using flash column chromatography.
1. TLC Analysis:
-
Develop a TLC method to determine the optimal solvent system. Start with a 4:1 hexane:ethyl acetate mixture and adjust the polarity to achieve good separation between the spots, aiming for an Rf value of 0.2-0.4 for the target compound.
2. Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Ensure the column is packed evenly to avoid cracks or channels.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution:
-
Begin elution with the less polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The less polar isomer is expected to elute first.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.
5. Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for purifying this compound by recrystallization, a technique effective for removing small amounts of impurities.
1. Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures like ethanol/water) at room and elevated temperatures.
-
The ideal solvent or solvent mixture will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. CAS 4186-49-6 | 4754-9-22 | MDL MFCD26392591 | 2-Bromo-6-methyl-4-nitrophenol | SynQuest Laboratories [synquestlabs.com]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Electron-Deficient Aryl Bromides
Welcome to our technical support center. This guide is tailored for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on troubleshooting reactions that involve electron-deficient aryl bromides. The following information is presented in a question-and-answer format to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with an electron-deficient aryl bromide is resulting in a low yield or failing completely. What are the common causes?
While electron-deficient aryl bromides are generally more reactive toward the rate-limiting oxidative addition step, several other factors can lead to poor outcomes.[1][2] Key issues often involve catalyst selection, suboptimal reaction conditions, or competing side reactions.
-
Inefficient Catalyst System : Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates.[3] More challenging couplings often benefit from highly active catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[4]
-
Suboptimal Base or Solvent : The choice of base and solvent is critical and highly interdependent.[3] An inappropriate combination can hinder the transmetalation step or promote side reactions.[4]
-
Catalyst Deactivation : Palladium(0) catalysts are sensitive to air.[3] Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst.
-
Side Reactions : The primary culprits are often dehalogenation of the aryl bromide, protodeboronation, or homocoupling of the boronic acid coupling partner, all of which consume starting materials.[3][5]
Q2: I'm observing significant dehalogenation of my electron-deficient aryl bromide. How can this side reaction be minimized?
Dehalogenation, the replacement of the bromine atom with hydrogen, is a known side reaction with electron-deficient aryl halides.[5] This can occur when a palladium(II) intermediate reacts with a hydride source. To mitigate this:
-
Select a Milder Base : Strong bases can sometimes promote pathways that generate hydride species. Switching to a weaker base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), can be beneficial.[5]
-
Optimize Solvent Choice : The solvent can influence the prevalence of side reactions. Careful selection is necessary to find a system that favors the desired coupling over dehalogenation.[5]
-
Re-evaluate the Catalyst System : Certain ligands can suppress dehalogenation more effectively than others. Experimenting with different phosphine ligands may be necessary.
Q3: The primary byproduct of my reaction is the homocoupling of the boronic acid. What strategies can I employ to prevent this?
Homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2][3]
-
Ensure an Inert Atmosphere : Thoroughly degas all solvents and reagents. Purge the reaction vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) multiple times before adding the catalyst.[3]
-
Use a Pd(0) Pre-catalyst : Starting with a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) present at the beginning of the reaction.[3]
-
Controlled Reagent Addition : In some cases, the slow addition of the boronic acid to the reaction mixture can help minimize its self-coupling.[3]
Q4: How should I select the optimal catalyst system for coupling an electron-deficient aryl bromide?
The choice of the palladium source and its associated ligand is a critical parameter. For electron-deficient substrates, it is essential to use a catalyst system that not only facilitates oxidative addition but also promotes the subsequent transmetalation and reductive elimination steps efficiently.[4]
-
Palladium Pre-catalysts : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[4]
-
Ligands : Electron-rich, bulky phosphine ligands are often highly effective. Buchwald-type ligands like SPhos and XPhos are known for their high activity with a broad range of substrates, including electron-poor ones.[4] While readily available, Pd(PPh₃)₄ may show lower activity and require higher temperatures for challenging couplings.[4]
Q5: What is the function of the base in the Suzuki coupling, and how do I choose the correct one?
The base plays a crucial role in the catalytic cycle, primarily by activating the organoboron species to facilitate the transmetalation step.[6][7] The choice of base can significantly affect reaction rates and the product yield.
-
Inorganic Bases : Strong bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are highly effective and can accelerate slow reactions.[4][5] Potassium carbonate (K₂CO₃) is a common and moderately strong option.[4]
-
Organic Bases : Triethylamine (Et₃N) can be useful, particularly in anhydrous conditions, though it is a weaker base.[4][5]
-
Solvent Compatibility : The effectiveness of a base is often dependent on the solvent system. For instance, weak bases like K₂CO₃ and K₃PO₄ perform well in DMF, while strong bases like NaOH are optimal in THF or H₂O.[6]
Data Presentation: Catalyst and Base Selection
The tables below summarize key quantitative and qualitative data to aid in the selection of reaction components.
Table 1: Comparison of Common Palladium Catalyst Systems [4]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems. | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
Table 2: Guide to Selecting Base and Solvent Combinations [4][5]
| Base | Common Solvents | Characteristics |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many couplings, promotes high reaction rates. |
| Cs₂CO₃ | Dioxane, THF | Strong base, can accelerate slow reactions but may promote side reactions. Higher cost. |
| K₂CO₃ | Dioxane/H₂O, DMF | Common and effective base of moderate strength. |
| KF | Toluene, Dioxane | A milder base that can help minimize side reactions like dehalogenation. |
| Et₃N | Acetonitrile, THF | Organic base, useful for anhydrous conditions. May not be strong enough for all substrates. |
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a general methodology for the Suzuki coupling of an electron-deficient aryl bromide with an arylboronic acid.
Materials:
-
Electron-deficient aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1–5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)[3]
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)[3][8]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.[3]
-
Inerting the Atmosphere : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition : Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be thoroughly degassed.[3]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[3]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the aryl bromide starting material is consumed.[3]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification : Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.[3]
Protocol for Troubleshooting via Reaction Screening
When facing a low-yield reaction, a systematic screening of key parameters is an effective troubleshooting strategy.
-
Preparation : Prepare stock solutions of the aryl bromide, boronic acid, and an internal standard (e.g., dodecane) in the primary reaction solvent.[4]
-
Array Setup : In a multi-well reaction block or a series of reaction vials, dispense the stock solutions of the starting materials.
-
Variable Screening :
-
Bases : To different wells, add a selection of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF).
-
Catalysts : For each base, test a panel of catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos).
-
Solvents : If necessary, repeat the screen in a different degassed solvent system (e.g., Toluene/H₂O, THF).
-
-
Initiation and Analysis : Initiate all reactions simultaneously by adding the catalyst solution. At set time intervals (e.g., 1, 2, 4, 8 hours), withdraw a small aliquot from each reaction, quench it, and analyze by LC-MS or GC to determine the conversion and identify the most promising conditions.[4]
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Hindered Substrates
Welcome to the technical support center for the Buchwald-Hartwig amination of sterically hindered substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical C-N bond-forming reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amination of hindered substrates, offering potential solutions and optimization strategies.
Issue 1: Low or No Conversion to the Desired Product
-
Question: I am not observing any significant formation of my desired N-aryl product when coupling a hindered aryl halide with a bulky amine. What are the likely causes and how can I improve the yield?
-
Answer: Low or no conversion in the Buchwald-Hartwig amination of hindered substrates is a common challenge that can often be attributed to several factors, primarily related to the choice of base, ligand, and reaction conditions.
-
Sub-optimal Base Selection: The base plays a crucial role in the deprotonation of the amine or the palladium-amine complex, a key step in the catalytic cycle.[1] For sterically demanding substrates, a strong, non-nucleophilic base is often required to facilitate this step effectively.[2]
-
Recommendation: Switch to a stronger base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are powerful bases that are often effective for hindered couplings.[2][3] However, be mindful of the functional group tolerance of your substrates, as these strong bases are incompatible with sensitive groups like esters and nitro groups.[2][4] For base-sensitive substrates, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures to achieve good conversion.[5]
-
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. For hindered substrates, bulky and electron-rich phosphine ligands are generally required to promote the reaction.[6]
-
Recommendation: Screen a panel of bulky biarylphosphine ligands. Ligands such as RuPhos and BrettPhos have been specifically designed for challenging couplings involving sterically demanding primary and secondary amines, respectively.[7] The choice of ligand is highly dependent on the specific substrates, so empirical screening is often necessary.[5]
-
-
Poor Solubility of Reaction Components: The insolubility of the base or other reactants can severely limit the reaction rate.[3]
-
Recommendation: Ensure vigorous stirring, especially when using inorganic bases.[1][3] Consider using a combination of an inorganic base with a soluble organic base like DBU.[3][5] Alternatively, switching to a solvent system that better solubilizes all components can be beneficial. Common solvents include toluene, dioxane, and THF.[3][5]
-
-
Inadequate Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures, often in the range of 80-110 °C.[1][3]
-
Recommendation: If using a weaker base, ensure the reaction temperature is sufficiently high. Conversely, for thermally sensitive substrates, a lower temperature with a stronger base might be more effective.[5]
-
-
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
-
Question: My reaction is producing a significant amount of the hydrodehalogenated arene as a byproduct. How can I suppress this side reaction?
-
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation. Several factors can influence the extent of this undesired pathway.
-
Base-Induced Side Reactions: The choice of base can significantly impact the formation of byproducts.
-
Recommendation: Using a less sterically hindered or a weaker base can sometimes reduce hydrodehalogenation.[2] Careful screening of bases is recommended.
-
-
Influence of the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others.[2]
-
Recommendation: Screening different classes of ligands can help identify a system that favors the desired amination pathway.
-
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of side reactions.[2]
-
Recommendation: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system (e.g., a stronger base or a more efficient ligand).
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal base for my hindered Buchwald-Hartwig amination?
A1: The optimal base depends on the steric hindrance of your substrates and the presence of base-sensitive functional groups.[2]
-
For substrates without base-sensitive groups: Strong alkoxide bases like NaOtBu or KOtBu are generally the first choice as they often provide the highest reaction rates and yields.[2][8] LHMDS is another strong base that can be particularly useful for substrates with protic functional groups.[4]
-
For substrates with base-sensitive groups (e.g., esters, ketones): Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are preferred.[5] Be prepared to use higher reaction temperatures or longer reaction times to achieve full conversion with these bases.[2]
The solubility of the base is also a critical factor.[3] Ensure the chosen base has at least partial solubility in the reaction solvent or that the reaction is stirred vigorously to ensure good mixing.[1][3]
Q2: Which class of ligands is most suitable for coupling hindered aryl halides and amines?
A2: For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands, particularly dialkylbiarylphosphine ligands developed by the Buchwald group, are often the most effective.[6][9] These ligands promote the formation of the monoligated palladium species that is crucial for efficient oxidative addition and reductive elimination with hindered substrates.[6] Examples of highly successful ligands for hindered couplings include RuPhos, BrettPhos, and XPhos.[7][10] The choice between these will depend on the specific nature of the amine (primary, secondary) and the aryl halide.
Q3: What is the recommended palladium precursor for these reactions?
A3: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, palladium precatalysts are often more efficient and give more reproducible results.[5][11] Precatalysts are air-stable and readily form the active Pd(0) species under the reaction conditions without the need for an in-situ reduction step.[3][5] Generations 3 and 4 precatalysts are widely used due to their broad ligand compatibility and high catalytic activity.[12]
Q4: Can the choice of solvent influence the outcome of the reaction?
A4: Yes, the solvent plays a critical role in solubilizing the reactants, catalyst, and base.[3][5] Toluene, dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig amination.[3][5] The polarity of the solvent can affect the reaction rate and pathway.[8] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[3][5]
Data and Protocols
Ligand and Base Screening Data for a Hindered Coupling
The following table summarizes the results from a study on the coupling of a hindered primary amine with an aryl chloride, demonstrating the impact of ligand and base selection on reaction yield.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | NaOtBu | Dioxane | 100 | <5 |
| 2 | XPhos | NaOtBu | Dioxane | 100 | 75 |
| 3 | RuPhos | NaOtBu | Dioxane | 100 | 92 |
| 4 | RuPhos | K₃PO₄ | Dioxane | 100 | 45 |
| 5 | RuPhos | LHMDS | Dioxane | 80 | 90 |
Data is illustrative and based on trends reported in the literature.
General Experimental Protocol for Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This protocol provides a general starting point for the optimization of your reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
Hindered amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add the aryl bromide, hindered amine, palladium precatalyst, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stirring: Stir the reaction mixture vigorously for the desired amount of time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Visualizations
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: A decision-making workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselective Synthesis of 2-Bromo-4-methyl-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the regioselective synthesis of 2-Bromo-4-methyl-6-nitrophenol, a crucial intermediate in pharmaceutical and fine chemical industries. This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main viable synthetic pathways for the preparation of this compound:
-
Route A: Nitration of 2-Bromo-4-methylphenol.
-
Route B: Bromination of 4-Methyl-2-nitrophenol.
The choice of route often depends on the availability of the starting materials and the desired control over regioselectivity.
Q2: What are the main challenges in the regioselective synthesis of this compound?
A2: The primary challenge is controlling the regioselectivity of the electrophilic aromatic substitution (nitration or bromination) on the substituted phenol ring. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, while the nitro (-NO₂) group is a meta-directing deactivator. The interplay of these directing effects can lead to the formation of undesired isomers, making the isolation of the pure target compound difficult.
Q3: What are the potential isomeric byproducts in each synthetic route?
A3:
-
Route A (Nitration of 2-Bromo-4-methylphenol): The main potential byproduct is 2-Bromo-4-methyl-5-nitrophenol . The nitration can occur at the position ortho to the methyl group and meta to the bromo and hydroxyl groups.
-
Route B (Bromination of 4-Methyl-2-nitrophenol): A potential side product is 2,6-Dibromo-4-methylphenol if the reaction conditions are not carefully controlled, leading to the substitution of the nitro group.
Q4: How can I purify the final product from its isomers?
A4: Purification of this compound from its isomers can be challenging due to their similar physical properties. The most effective methods are:
-
Column Chromatography: Silica gel column chromatography using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) is a common and effective method for separating isomers with different polarities.
-
Recrystallization: Fractional crystallization from a suitable solvent system may be effective if the isomers have significantly different solubilities.
Q5: What are the expected spectroscopic signatures for this compound?
A5: The structural confirmation of this compound relies on various spectroscopic techniques. A comparative analysis with potential isomers is crucial for unambiguous identification.[1]
Troubleshooting Guides
Route A: Nitration of 2-Bromo-4-methylphenol
This route involves the nitration of 2-Bromo-4-methylphenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (with caution). |
| Side Reactions (e.g., oxidation) | - Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent.[2] - Use a less concentrated nitric acid solution. |
| Loss of Product During Workup | - Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).- Minimize the number of transfer steps to avoid mechanical losses. |
Problem 2: Formation of Isomeric Byproducts (e.g., 2-Bromo-4-methyl-5-nitrophenol)
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol | - Control the reaction temperature meticulously; lower temperatures generally favor higher regioselectivity.- The choice of solvent can influence the isomer ratio. Experiment with different solvents if isomer formation is significant. |
| Difficulty in Separation | - Optimize the mobile phase for column chromatography to achieve better separation of the isomers.- Consider derivatization of the isomeric mixture to facilitate separation, followed by removal of the protecting group. |
Route B: Bromination of 4-Methyl-2-nitrophenol
This route involves the bromination of 4-Methyl-2-nitrophenol. The nitro group is deactivating, which can make this reaction slower than the bromination of an activated phenol.
Problem 1: Low Conversion/Slow Reaction Rate
| Possible Cause | Troubleshooting Steps |
| Deactivating Effect of the Nitro Group | - A Lewis acid catalyst may be required to activate the bromine. However, this can also lead to side reactions, so it should be used judiciously.- Consider using a more reactive brominating agent, such as N-bromosuccinimide (NBS), but be mindful of potential radical side reactions. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction by TLC to determine the optimal reaction time.- A moderate increase in temperature may be necessary, but this could also decrease selectivity. |
Problem 2: Formation of Polybrominated Byproducts
| Possible Cause | Troubleshooting Steps |
| Excess Brominating Agent | - Use a stoichiometric amount of the brominating agent.- Add the brominating agent slowly and portion-wise to the reaction mixture. |
| Highly Activating Phenol Ring | - Although the nitro group is deactivating, the hydroxyl and methyl groups are activating. At higher temperatures, this can lead to further bromination. Maintain a low and controlled temperature. |
Experimental Protocols
Route A: Nitration of 2-Bromo-4-methylphenol
This protocol is adapted from a known synthesis of this compound.[3]
Materials:
-
2-Bromo-4-methylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, add 2-Bromo-4-methylphenol (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a cooled portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-Bromo-4-methylphenol in sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate of the crude product should form.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-methylphenol | [3] |
| Reagents | H₂SO₄, HNO₃ | [3] |
| Temperature | 0-20 °C | [3] |
| Yield | 74% | [3] |
Visualizations
Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
References
preventing decomposition of 2-Bromo-4-methyl-6-nitrophenol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-4-methyl-6-nitrophenol during storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and handling of this compound, providing potential causes and recommended actions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible Color Change (e.g., darkening, turning yellow/brown) | Photodegradation due to light exposure. | Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light. |
| Thermal decomposition from elevated temperatures. | Ensure storage is in a temperature-controlled environment, preferably refrigerated (2-8 °C), away from any heat sources. | |
| Oxidation from exposure to air. | Store under an inert atmosphere (e.g., argon or nitrogen). Use containers with tight-fitting seals. | |
| Clumping or Caking of the Solid | Moisture absorption (hygroscopic nature). | Store in a desiccator containing a suitable desiccant such as silica gel or calcium chloride. Ensure the container is tightly sealed. |
| Development of an Unusual Odor | Chemical decomposition leading to volatile byproducts. | Cease use of the material. Handle the vial in a well-ventilated fume hood and consult your institution's safety protocols for disposal of potentially degraded chemicals. |
| Inconsistent Experimental Results | Partial decomposition of the stored compound leading to lower purity. | Perform a purity check using HPLC or another suitable analytical method before use. If degradation is confirmed, dispose of the old stock and use a fresh batch. Implement stricter storage protocols for the new batch. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maximize the shelf-life of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C. The compound should be protected from light by using amber glass vials or by wrapping the container with an opaque material like aluminum foil. To prevent moisture absorption, storage in a desiccator is advised. For enhanced stability, especially for long-term storage, flushing the container with an inert gas such as argon or nitrogen before sealing can prevent oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of similar substituted nitrophenols, the main degradation routes are likely to be:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the breakdown of the molecule.
-
Thermolysis: Elevated temperatures can cause the cleavage of chemical bonds, initiating decomposition. The nitro group, in particular, can be susceptible to thermal degradation.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), especially in the presence of light or metal ions. This can lead to the formation of colored quinone-type byproducts.
Q3: Are there any chemical stabilizers that can be added to prevent the decomposition of this compound?
A3: While the addition of stabilizers is a common practice for some classes of compounds, it is not a routine procedure for the storage of pure this compound in a laboratory setting, as it would introduce impurities. However, for specific formulations or solutions, the use of radical scavengers or antioxidants could be considered. Phenolic compounds themselves can act as radical scavengers. If the compound is in a solution that is susceptible to free-radical degradation, the addition of a more potent, compatible antioxidant might be explored, but this would require validation for the specific application.
Q4: How can I detect and monitor the decomposition of this compound?
A4: The most reliable way to monitor the purity and detect degradation is by using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to help identify and characterize degradation products.
A noticeable change in color or physical state of the compound is a preliminary indicator of potential degradation.
Q5: What materials should be avoided for the storage and handling of this compound?
A5: To prevent potential reactions and degradation, avoid contact with:
-
Strong Oxidizing Agents: These can react with the phenol moiety.
-
Strong Bases: Phenols are acidic and will react with strong bases. While this is a chemical reaction rather than decomposition, it will alter the compound.
-
Certain Metals: Some metals can catalyze oxidative degradation. It is best to store the compound in glass containers. When handling, use tools made of inert materials.
Experimental Protocols
Protocol for Accelerated Stability Study
This protocol outlines a general procedure for conducting an accelerated stability study to assess the thermal and hydrolytic stability of this compound.
Objective: To evaluate the stability of this compound under stressed conditions of temperature and pH.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
pH meter
-
Temperature-controlled ovens
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC grade water.
-
Thermal Stress (Solid): Place a known quantity of the solid compound in an open vial.
-
Thermal Stress (Solution): Use the "Neutral Hydrolysis" solution.
-
-
Incubation:
-
Incubate the acidic, basic, and neutral solutions, as well as the solid sample, at 60°C.
-
Keep a control sample of the stock solution at the recommended storage temperature (2-8°C).
-
-
Time Points: Withdraw aliquots from each stressed sample at initial (t=0), 2, 4, 8, 12, and 24 hours. For the basic hydrolysis, more frequent initial time points may be necessary due to faster degradation.
-
Sample Preparation for Analysis:
-
For the acidic and basic samples, neutralize an aliquot with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
HPLC Method for Purity Assessment
Objective: To determine the purity of this compound and detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical decomposition pathways of this compound.
Caption: Workflow for troubleshooting the decomposition of this compound.
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-methyl-6-nitrophenol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Bromo-4-methyl-6-nitrophenol for library synthesis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the production of this compound?
A1: The most common and scalable two-step synthetic route starts with the bromination of commercially available 4-methylphenol (p-cresol) to yield 2-Bromo-4-methylphenol, followed by the regioselective nitration of this intermediate to produce the final product, this compound.
Q2: What are the primary challenges when scaling up the bromination of 4-methylphenol?
A2: The main challenges include controlling the regioselectivity to favor the formation of the desired 2-bromo isomer over the 2,6-dibromo byproduct, managing the exothermic nature of the reaction, and handling elemental bromine safely. The choice of solvent and brominating agent is critical for a successful scale-up.
Q3: How can I minimize the formation of di- and poly-nitrated byproducts during the nitration step?
A3: Controlling the reaction temperature is the most critical factor in preventing over-nitration. Maintaining a low temperature (typically 0-5 °C) and ensuring a controlled, slow addition of the nitrating agent are essential. Using the correct stoichiometry of the nitrating agent is also crucial to avoid excess nitrating species that can lead to undesired side reactions.
Q4: What are the key safety precautions for handling large-scale nitration reactions?
A4: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled.[1] Key safety measures include:
-
Utilizing a reactor with efficient cooling and temperature monitoring capabilities.
-
Slow, controlled addition of the nitrating agent.
-
Having an emergency quenching plan in place.
-
Working in a well-ventilated area or fume hood to avoid exposure to toxic nitrogen oxides.
-
Wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
Q5: My final product is a yellow solid. Is this expected?
A5: Yes, nitrophenols are typically yellow crystalline solids. The color is due to the electronic transitions associated with the nitro group conjugated with the phenolic ring.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
Step 1: Bromination of 4-Methylphenol
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Bromo-4-methylphenol | Incomplete reaction. | Increase reaction time or slightly elevate the temperature within the recommended range. Monitor reaction progress by TLC or GC. |
| Loss of product during workup. | Ensure efficient extraction with an appropriate solvent. Minimize transfers and handle the product carefully. | |
| Formation of 2,6-Dibromo-4-methylphenol | Excess brominating agent. | Use a precise 1:1 molar ratio of 4-methylphenol to the brominating agent.[2] |
| Highly reactive brominating conditions. | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.[2] | |
| Reaction temperature is too high. | Maintain a low reaction temperature, typically between -20°C and 0°C, to improve selectivity.[3] | |
| Reaction is too slow or does not initiate | Low reaction temperature. | Gradually increase the temperature, ensuring it does not exceed the optimal range for selectivity. |
| Impure starting materials. | Use high-purity 4-methylphenol and brominating agent. |
Step 2: Nitration of 2-Bromo-4-methylphenol
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Oxidation of the phenol by nitric acid. | Maintain a low reaction temperature (0-5 °C) and add the nitrating agent slowly to control the exotherm.[4] |
| Incomplete reaction. | Allow for sufficient reaction time after the addition of the nitrating agent. Monitor the reaction by TLC. | |
| Formation of Dinitro or Polynitro Byproducts | Reaction temperature is too high. | Ensure strict temperature control using an efficient cooling system (e.g., ice-salt bath). |
| Excess of nitrating agent. | Use a controlled stoichiometry of the nitrating agent (typically a slight excess). | |
| Formation of Tarry/Polymeric Materials | Uncontrolled exothermic reaction. | Improve cooling and slow down the rate of addition of the nitrating agent.[4] Diluting the reaction mixture with a suitable solvent can also help dissipate heat. |
| Product is difficult to purify | Presence of isomeric impurities. | Optimize the regioselectivity of the nitration by carefully controlling the reaction conditions. Recrystallization or column chromatography may be necessary for high purity.[5] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the nitration step.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylphenol
This protocol is adapted from a continuous bromination process, which can be modified for batch production.[6]
Materials:
-
4-Methylphenol (p-cresol)
-
Bromine
-
Methylene dichloride (or another suitable inert solvent)
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 1 mole of 4-methylphenol in a suitable volume of methylene dichloride.
-
Cool the solution to between -20°C and 10°C.
-
In a separate vessel, prepare a solution of 1 mole of bromine in methylene dichloride and cool it to the same temperature range.
-
Slowly add the bromine solution to the 4-methylphenol solution over a period of time, maintaining the reaction temperature between -15°C and 30°C.
-
After the addition is complete, allow the reaction to stir for an additional period while monitoring its progress by GC or TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by washing with water and a reducing agent (e.g., sodium bisulfite solution) to remove any unreacted bromine.
-
The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-Bromo-4-methylphenol.
Protocol 2: Synthesis of this compound
This protocol is adapted from a reported synthesis.[5]
Materials:
-
2-Bromo-4-methylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
In a reactor equipped with a stirrer and a thermometer, and cooled in an ice bath, prepare a solution of sulfuric acid (200 mL) in water (620 mL).
-
To this cooled solution, add nitric acid (56 g, 889 mmol) while maintaining the temperature at 0°C.
-
Slowly add 2-Bromo-4-methylphenol (88 g, 471 mmol) to the nitrating mixture.
-
Stir the resulting mixture at room temperature overnight.
-
After the reaction is complete (monitored by TLC), extract the mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as a yellow solid (yield: 81 g, 74%).[5]
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for the Synthesis of 2-Bromo-4-methylphenol
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bromine | Methylene Dichloride | -15 to 30 | 90.7 | [6] |
| Bromine | Chloroform | -5 to 0 | High | [3] |
| Bromine | Dichloroethane | -10 to -5 | 96.7 | [6] |
| HBr/H₂O₂ | Not specified | 20 to 40 | Not specified | [7] |
Table 2: Reaction Conditions and Yield for the Synthesis of this compound
| Starting Material | Nitrating Agent | Solvent/Acid | Temperature (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylphenol | HNO₃/H₂SO₄ | Water | 0 to Room Temp. | 74 | [5] |
| 2-Bromo-4-fluorophenol | HNO₃/H₂SO₄ | Chloroform | 20 to 45 | 89 | [8] |
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 7. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 8. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
dealing with tar formation in nitration reactions of phenols
Welcome to the technical support center for aromatic chemistry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding tar formation during the nitration of phenols.
Troubleshooting Guide
This section addresses common problems encountered during the nitration of phenolic compounds.
Q1: My phenol nitration is producing a large amount of dark, tarry material. What's causing this?
The formation of dark, tarry products is a frequent issue caused by the high reactivity of the phenol ring.[1] The primary cause is oxidation of the phenol by the nitrating agent, particularly nitric acid, which is a strong oxidizing agent.[1] This oxidation leads to the formation of reactive intermediates, such as benzoquinone derivatives, which can then undergo condensation and polymerization to form complex, high-molecular-weight tars.[2] This problem is especially severe when using concentrated nitric acid.[1][3]
Q2: How can I reduce tar formation and improve the yield of my desired nitrophenol?
To minimize tarring and improve the yield of o/p-nitrophenols, several key parameters must be carefully controlled:
-
Use Dilute Nitric Acid: Using dilute nitric acid (e.g., 20-40%) is the most effective way to reduce the oxidative side reactions that lead to tar.[1][3]
-
Control Temperature: Maintain a low reaction temperature. It is crucial to keep the temperature from rising, typically by using an ice bath to keep the reaction at or below 20°C.[4] Low temperatures slow down the undesired oxidation and polymerization reactions.
-
Ensure Good Mixing: Vigorous and consistent stirring of the reaction mixture is important for maintaining temperature homogeneity and ensuring the phenol is dispersed, which can help prevent localized overheating and side reactions.
-
Control Reactant Addition: Add the nitrating agent to the phenol solution (or vice versa, depending on the protocol) slowly and dropwise. This prevents a rapid exotherm and high local concentrations of the nitrating agent.
Q3: What is the effect of temperature on the reaction, and what is the optimal range?
Temperature has a significant impact on both the overall yield and the ratio of ortho to para isomers. Lower temperatures are highly favorable for minimizing tar formation and improving the overall yield of nitrophenols.[4] For instance, one study showed that reducing the reaction temperature from 40°C to 20°C increased the total yield of nitrophenols from 54% to 72%.[4] The optimal temperature range is generally low, often between 0°C and 20°C.
Q4: I used concentrated nitric acid and got mostly tar. Why, and what should I use instead?
Concentrated nitric acid is a very strong oxidizing agent, and phenol is highly susceptible to oxidation.[1][5] When used together, the primary reaction is often oxidation of the phenol ring rather than nitration, leading to significant tar formation and low yields of the desired product.[1] With concentrated nitric acid, the reaction can proceed uncontrollably to form 2,4,6-trinitrophenol (picric acid), but this is also accompanied by heavy tarring.[3][5]
Instead of concentrated nitric acid, you should use dilute nitric acid at a low temperature (298 K or ~25°C) to obtain a mixture of ortho- and para-nitrophenols with minimal tar formation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism behind tar formation?
Tar formation proceeds through a pathway that competes with the desired electrophilic aromatic substitution. The mechanism involves:
-
Oxidation: Nitric acid or other nitrogen oxides (like NO₂) can oxidize the highly activated phenol to form intermediates like phenoxy radicals or benzoquinones.[2]
-
Condensation/Polymerization: These highly reactive oxidized intermediates can then react with each other or with other phenol molecules in a series of condensation and polymerization reactions.[2] This results in a complex mixture of high-molecular-weight, often colored, tarry substances.
Q2: Why is nitrous acid (HNO₂) sometimes involved or even essential in phenol nitration?
The nitration of phenol is often catalyzed by nitrous acid (HNO₂).[2] The mechanism can proceed through an initial nitrosation of the phenol ring by the nitrosonium ion (NO⁺), which is generated from nitrous acid in the acidic medium.[2][6] This step is highly selective for the para position, forming p-nitrosophenol.[2][7] The p-nitrosophenol is then oxidized by nitric acid to the final p-nitrophenol product.[5] This two-step nitrosation-oxidation pathway can be a cleaner route that avoids the harsh oxidative conditions of direct nitration, thus reducing tar formation.[2][5]
Q3: Is it possible to selectively produce p-nitrophenol while minimizing the o-isomer and tar?
Yes, a common strategy to favor the formation of p-nitrophenol is to use a two-step procedure based on the nitrosation-oxidation mechanism described above.
-
Nitrosation: React phenol with sodium nitrite (NaNO₂) in an acidic medium at a low temperature.[7] This reaction is highly selective and yields p-nitrosophenol as the major product due to steric hindrance at the ortho position.[5][7]
-
Oxidation: The resulting p-nitrosophenol is then oxidized using dilute nitric acid to yield p-nitrophenol.[5]
This method effectively blocks the ortho positions during the initial electrophilic attack and leverages a milder overall process to prevent tar formation.
Q4: How do I separate the ortho- and para-nitrophenol isomers after the reaction?
The ortho- and para-nitrophenol isomers can be effectively separated by steam distillation .[3][5][8]
-
o-Nitrophenol exhibits intramolecular (within the molecule) hydrogen bonding. This internal bonding reduces its association with other molecules, making it more volatile.[3][9][10]
-
p-Nitrophenol exhibits intermolecular (between molecules) hydrogen bonding, which causes molecules to associate with each other.[3][9][10] This strong intermolecular association results in a much lower volatility and a higher boiling point.
During steam distillation, the more volatile o-nitrophenol will distill over with the steam, while the less volatile p-nitrophenol will remain in the distillation flask.[3][6][10]
Protocols and Data
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes the impact of nitric acid concentration and temperature on the yield and selectivity of phenol nitration.
| Experiment | HNO₃ Conc. | Temp. (°C) | Time (hr) | Total Yield (%) | o-Nitrophenol (%) | p-Nitrophenol (%) |
| 1 | 50% | 20 | 1 | 55 | 45 | 10 |
| 2 | 40% | 20 | 1 | 72 | 60 | 12 |
| 3 | 32.5% | 20 | 1 | 91 | 77 | 14 |
| 4 | 32.5% | 30 | 1 | 82 | 70 | 12 |
| 5 | 32.5% | 40 | 1 | 69 | 60 | 9 |
Data adapted from a study on the economical synthesis of nitrophenols.[4] The data clearly indicates that lower nitric acid concentration and lower temperature lead to a significantly higher overall yield of the desired nitrophenols.[4]
Experimental Protocol: Nitration of Phenol with Dilute Nitric Acid
This protocol is designed to minimize tar formation.
Materials:
-
Phenol
-
Nitric Acid (approx. 32.5% or 6M)
-
Dichloromethane (for extraction)
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, place a solution of phenol in a suitable solvent like glacial acetic acid or carbon tetrachloride.[11][12] Place the flask in a large ice-water bath to pre-cool the contents to 0-5°C.
-
Nitrating Agent Addition: Add dilute nitric acid dropwise to the stirred phenol solution over a period of 30-60 minutes. Critically maintain the internal temperature of the reaction mixture below 20°C throughout the addition.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[11]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and dilute with cold water.
-
Extract the organic products with dichloromethane (2 x 25 mL).[12]
-
Combine the organic layers and wash sequentially with cold water and then with a 5% sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporator).[12]
-
-
Separation:
Visual Guides
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting tar formation in phenol nitration experiments.
Competing Reaction Pathways
Caption: Chemical pathways showing desired nitration versus undesired oxidation leading to tar.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]
- 4. paspk.org [paspk.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. askfilo.com [askfilo.com]
- 8. Khan Academy [khanacademy.org]
- 9. quora.com [quora.com]
- 10. Solved the experiment performed was on the seperation of | Chegg.com [chegg.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. corning.com [corning.com]
- 13. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Quenching and Workup Procedures for Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quenching and workup stages of nitration reactions. Our goal is to equip you with the knowledge to optimize your procedures, improve yield and purity, and ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a nitration reaction with ice-water?
A1: Quenching the reaction mixture by pouring it onto a slurry of crushed ice and water is a critical step that serves three main functions.[1] Firstly, it rapidly dissipates the heat from the highly exothermic nitration reaction, preventing thermal runaway and the formation of unwanted byproducts due to overheating. Secondly, it dilutes the strong acid mixture (typically nitric and sulfuric acid), which effectively halts the nitration reaction. For many solid nitroaromatic compounds, this dilution also significantly reduces their solubility in the aqueous medium, leading to their precipitation out of solution, which is the initial step in their isolation.[1]
Q2: Why is it necessary to perform a wash with a basic solution, such as sodium bicarbonate, during the workup?
A2: Washing the organic extract with a mild basic solution like saturated sodium bicarbonate (NaHCO₃) is essential to neutralize and remove any residual strong acids (H₂SO₄ and HNO₃).[1] The presence of these acids can interfere with subsequent purification steps, such as column chromatography on silica gel, or cause degradation of the product during storage or upon heating (e.g., during solvent evaporation). This basic wash also serves to remove any acidic byproducts, like nitrophenols, by converting them into their water-soluble salt forms.[1]
Q3: My nitrated product is an oil or does not precipitate upon quenching with water. How should I proceed with the workup?
A3: If your product does not precipitate, it is likely either a liquid at the quenching temperature or it remains soluble in the acidic aqueous mixture.[1] In this scenario, the standard procedure is to perform a liquid-liquid extraction. The entire quenched reaction mixture should be transferred to a separatory funnel and extracted multiple times with a suitable water-immiscible organic solvent. Common choices include diethyl ether, ethyl acetate, or dichloromethane (DCM).[1] The organic extracts are then combined for subsequent washing and drying steps.
Q4: I am targeting a di-nitrated product but have only isolated the mono-nitrated compound. What could have gone wrong?
A4: Achieving di-nitration requires more forcing reaction conditions than mono-nitration because the first nitro group deactivates the aromatic ring towards further electrophilic substitution. If you have only obtained the mono-nitrated product, it is likely that your reaction conditions were not harsh enough. To promote di-nitration, you may need to consider increasing the reaction temperature, using a stronger nitrating agent (such as fuming nitric acid or oleum), or extending the reaction time. It is important to make these adjustments cautiously and monitor the reaction progress closely, as excessively harsh conditions can lead to the formation of undesired byproducts and safety hazards.
Q5: What are the key safety precautions to take during the quenching and workup of nitration reactions?
A5: Safety is paramount when working with nitration reactions. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Fume Hood: All steps of the reaction, quenching, and workup should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive acid vapors and toxic nitrogen oxides.
-
Controlled Quenching: The quenching process is highly exothermic. The reaction mixture should be added slowly and in small portions to a vigorously stirred ice-water slurry to ensure efficient heat dissipation. Never add water to the concentrated acid mixture.
-
Venting During Neutralization: When washing the organic layer with sodium bicarbonate solution, CO₂ gas is evolved. The separatory funnel must be vented frequently to release the pressure buildup.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| No Precipitate Forms After Quenching | - Product is a liquid/oil.- Product is soluble in the aqueous acidic medium. | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1] |
| Low Yield of Desired Product | - Incomplete reaction.- Over-nitration or side reactions due to high temperature.- Product loss during workup (e.g., in the aqueous layer). | - Monitor the reaction by TLC to ensure completion.- Maintain strict temperature control, often at or below 0-10°C for mono-nitration.[2] - Check the pH of the aqueous layer after extraction to ensure it's not extracting your product. |
| Formation of Dark Tars or Oily Residue | - Reaction temperature was too high, leading to oxidation or decomposition of the starting material or product. | - Lower the reaction temperature and ensure slow, controlled addition of the nitrating agent.- Use a milder nitrating agent if possible. |
| Incomplete Reaction (e.g., Mono- vs. Di-nitration) | - Reaction conditions (temperature, time, nitrating agent strength) were insufficient for the desired level of nitration. | - For di- or poly-nitration, increase the reaction temperature, use a stronger nitrating agent (e.g., fuming H₂SO₄/HNO₃), and/or increase the reaction time. |
| Formation of a Stable Emulsion During Extraction | - Presence of fine particulate matter or surfactants.- Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel.- Allow the mixture to stand for a longer period.- If persistent, filter the emulsion through a pad of Celite or glass wool. |
| Inseparable Mixture of Isomers (e.g., ortho and para) | - The directing group on the aromatic ring leads to the formation of multiple isomers. | - Purification is necessary. Column chromatography is often effective for separating isomers with different polarities.- Recrystallization may be effective if the isomers have significantly different solubilities in a particular solvent system. |
Data Presentation: Optimizing Your Workup
The choice of solvents and conditions during the workup can significantly impact the yield and purity of your final product. Below are tables summarizing key quantitative data to aid in your optimization.
Table 1: Comparison of Extraction Solvents for Nitroaromatic Compounds
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages | Typical Recovery |
| Diethyl Ether | Low | 34.6 | - Good solvent for many organic compounds.- Easy to remove due to low boiling point. | - Highly flammable.- Can form explosive peroxides upon storage. | Good to Excellent |
| Ethyl Acetate | Medium | 77.1 | - Good balance of polarity.- Less volatile and flammable than diethyl ether.- Effective for a wide range of nitroaromatics.[3] | - Slightly soluble in water, which can lead to lower recovery if not washed with brine. | Very Good to Excellent |
| Dichloromethane (DCM) | Medium | 39.6 | - Excellent solvent for many organic compounds.- Denser than water, which can simplify extractions. | - Environmental and health concerns (potential carcinogen).- Volatile, requiring careful handling. | Excellent |
| Toluene | Low | 110.6 | - Good for less polar compounds.- Low water solubility. | - High boiling point makes it difficult to remove completely on a rotary evaporator. | Good |
Note: Recovery percentages are dependent on the specific nitroaromatic compound and the extraction protocol.
Table 2: Common Recrystallization Solvents for Nitroaromatic Compounds
| Solvent/Solvent System | Comments |
| Ethanol | A widely used solvent for the recrystallization of many nitroaromatic compounds. Dinitrobenzene, for example, is quite soluble in hot ethanol.[4] |
| Methanol | Similar to ethanol, often used for more polar nitro compounds. |
| Hexane/Ethyl Acetate | A common mixed solvent system. The ratio can be adjusted to achieve the ideal solubility for your specific compound. |
| Toluene | A good choice for less polar nitroaromatics. |
| Ethanol/Water | By adding water (a non-solvent) to an ethanol solution, the solubility of the nitro compound can be decreased to induce crystallization. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Solid Nitroaromatic Product
-
Quenching: Slowly and carefully pour the completed reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).
-
Isolation of Crude Product: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with several portions of cold water until the filtrate is neutral to pH paper.
-
Recrystallization: Purify the crude solid by recrystallizing from a suitable solvent (see Table 2). Dissolve the solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Protocol 2: General Workup Procedure for a Liquid or Water-Soluble Nitroaromatic Product
-
Quenching: As described in Protocol 1, quench the reaction by slowly adding it to an ice-water slurry.
-
Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., ethyl acetate, see Table 1). Combine the organic layers.
-
Neutralization Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate. Swirl gently and vent the separatory funnel frequently to release the evolved CO₂ gas. Separate the aqueous layer.
-
Water and Brine Wash: Wash the organic layer with deionized water, followed by a wash with saturated brine to help remove dissolved water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizing Workflows and Troubleshooting
Diagram 1: General Experimental Workflow for Nitration Workup
Caption: General workflow for the workup of nitration reactions.
Diagram 2: Troubleshooting Guide for Nitration Workup Issues
References
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-4-methyl-6-nitrophenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Bromo-4-methyl-6-nitrophenol and its key positional isomers. Understanding the distinct spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for ensuring the purity of pharmacologically active agents. This document summarizes available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a valuable resource for researchers in synthetic chemistry and drug discovery.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (ppm) | Methyl Proton (ppm) | Hydroxyl Proton (ppm) | Solvent |
| This compound | Data not available in conducted searches | Data not available | Data not available | - |
| 2-Bromo-6-methyl-4-nitrophenol | Data not available in conducted searches | Data not available | Data not available | - |
| 4-Bromo-2-methyl-6-nitrophenol | Data not available in conducted searches | Data not available | Data not available | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | C-Br (ppm) | C-NO₂ (ppm) | C-OH (ppm) | Solvent |
| This compound | Data not available in conducted searches | Data not available | Data not available | Data not available | Data not available | - |
| 2-Bromo-6-methyl-4-nitrophenol | Data not available in conducted searches | Data not available | Data not available | Data not available | Data not available | - |
| 4-Bromo-2-methyl-6-nitrophenol | Data not available in conducted searches | Data not available | Data not available | Data not available | Data not available | - |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | N-O Stretch (NO₂) (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~3400-3200 (broad) | ~3100-3000 | ~1600-1450 | ~1530, ~1350 | ~700-600 |
| 2-Bromo-6-methyl-4-nitrophenol | Data not available in conducted searches | Data not available | Data not available | Data not available | Data not available |
| 4-Bromo-2-methyl-6-nitrophenol | Data not available in conducted searches | Data not available | Data not available | Data not available | Data not available |
| Note: The IR data for this compound is based on typical ranges for similar compounds and available vapor phase spectra.[1] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| This compound | 231/233 (M⁺, due to Br isotopes) | 201/203 ([M-NO]⁺), 184/186 ([M-NO₂]⁺), 122 ([M-Br]⁺), 77 ([C₆H₅]⁺) | GC-MS (Electron Ionization)[2] |
| 2-Bromo-6-methyl-4-nitrophenol | Data not available in conducted searches | Data not available | - |
| 4-Bromo-2-methyl-6-nitrophenol | Data not available in conducted searches | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are outlined below. These represent standard methodologies for the spectroscopic analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would typically be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets. Alternatively, spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of a small amount of the solid sample. The spectra are typically recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a capillary column (e.g., a non-polar phase like DB-5ms). The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
Visualizations
Chemical Structures of this compound and Its Isomers
Caption: Structures of this compound and its isomers.
General Workflow for Spectroscopic Comparison
Caption: Workflow for spectroscopic comparison of isomers.
References
A Comparative Analysis of the Biological Activities of 2-Bromo-4-methyl-6-nitrophenol Derivatives
An Objective Guide for Researchers in Drug Discovery and Development
While direct experimental data on the biological activity of 2-Bromo-4-methyl-6-nitrophenol is limited in publicly available literature, a comparative analysis of its derivatives reveals a spectrum of promising pharmacological activities. This guide provides a comprehensive overview of the antibacterial, anticancer, and fungicidal properties of various derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental protocols, and visual representations of key experimental workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Comparative Analysis of Biological Activity
The biological activities of this compound derivatives are significantly influenced by the nature and position of substituent groups on the phenol ring. Modifications such as the substitution of the methyl group with a fluorine atom or the addition of other functional moieties have been shown to impart potent antibacterial, anticancer, and fungicidal properties.
Antibacterial Activity
Derivatives of bromophenol have demonstrated notable efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key metric used to quantify antibacterial potency, with lower values indicating greater activity.
Table 1: Antibacterial Activity of Bromophenol Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 12 |
| 3-Bromo-2,6-dihydroxyacetophenone | MRSA | Not specified |
| Ampicillin (Control) | Staphylococcus aureus | 10 |
| Tetracycline (Control) | Staphylococcus aureus | 30 |
| Tobramycin (Control) | Staphylococcus aureus | 25 |
Anticancer Activity
Several bromophenol derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: Anticancer Activity of Bromophenol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | DLD-1 (Colon) | 1.72 |
| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | HCT-116 (Colon) | 0.80 |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | KB (Oral) | <10 µg/mL |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | Bel7402 (Liver) | <10 µg/mL |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | A549 (Lung) | <10 µg/mL |
| Sunitinib (Control) | Various | Varies |
Fungicidal Activity
A fluorinated derivative of this compound has shown significant fungicidal activity against a range of plant pathogenic fungi. The effective concentration (EC50) represents the concentration of a fungicide that is required to inhibit 50% of fungal growth.
Table 3: Fungicidal Activity of 2-Bromo-4-fluoro-6-nitrophenol
| Fungal Species | EC50 (mg/L) |
| Gaeumannomyces graminis | 20.30 |
| Apple decay fungus | 3.18 |
| Orange and tangerine anthracnose fungus | 4.34 |
| Chinese cabbage grey mold | 11.01 |
| Cotton wilt fungus | 5.75 |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the antibacterial compounds was determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria in a suitable broth medium is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity
The cytotoxic activity of the anticancer compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is then determined from the dose-response curve.
Antifungal Activity Assay
The fungicidal activity was assessed using the mycelial growth rate method.
-
Preparation of Fungal Plates: The test compound is incorporated into a molten agar medium at various concentrations, which is then poured into Petri dishes.
-
Inoculation: A mycelial plug of the test fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a defined period.
-
Measurement of Mycelial Growth: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate (without the test compound). The EC50 value is determined from the dose-response curve.[4]
Visualizing Experimental Workflow
The following diagram illustrates the workflow of the MTT assay, a crucial technique for assessing the anticancer activity of the described derivatives.
Caption: Workflow of the MTT assay for determining anticancer activity.
References
comparative cytotoxicity of different substituted nitrophenols
A Comparative Guide to the Cytotoxicity of Substituted Nitrophenols
This guide provides a comparative analysis of the cytotoxic effects of various substituted nitrophenols, with a focus on mononitrophenols and dinitrophenols. It is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships that govern the toxicity of these compounds. The information presented is supported by experimental data from in vitro and in vivo studies.
Comparative Cytotoxicity of Nitrophenol Isomers
The position of the nitro group on the phenol ring significantly influences the cytotoxic potential of nitrophenols.[1] Studies on human lung cell lines, such as normal bronchial epithelial cells (BEAS-2B) and alveolar epithelial cancer cells (A549), have demonstrated a clear trend in the cytotoxicity of mononitrophenol isomers.[2]
Among the mononitrophenols, 4-nitrophenol (4NP) consistently exhibits the highest cytotoxicity, followed by 3-nitrophenol (3NP), with 2-nitrophenol (2NP) being the least toxic.[1][2] This trend is reflected in the half-maximal inhibitory concentration (IC50) values, where a lower IC50 indicates greater toxicity. For instance, in BEAS-2B cells, the IC50 for 4NP is approximately 50 µg/mL, while for 2NP it is greater than 200 µg/mL.[1]
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of different substituted nitrophenols in various cell lines.
| Nitrophenol Derivative | Cell Line | Assay Type | Cytotoxicity Metric (IC50 in µg/mL) | Reference |
| 2-Nitrophenol (2NP) | BEAS-2B (human lung) | MTT | >200 | [1] |
| 2-Nitrophenol (2NP) | A549 (human lung cancer) | MTT | ~150 | [1] |
| 3-Nitrophenol (3NP) | BEAS-2B (human lung) | MTT | ~100 | [1] |
| 3-Nitrophenol (3NP) | A549 (human lung cancer) | MTT | ~125 | [1] |
| 4-Nitrophenol (4NP) | BEAS-2B (human lung) | MTT | ~50 | [1] |
| 4-Nitrophenol (4NP) | A549 (human lung cancer) | MTT | ~75 | [1] |
Experimental Protocols for Cytotoxicity Assays
The evaluation of nitrophenol cytotoxicity commonly employs several key in vitro assays. These assays measure different aspects of cell health, such as metabolic activity and membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][4]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., ~10,000 BEAS-2B cells/well or ~8,000 A549 cells/well) and allowed to attach overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the nitrophenol compounds for a specified duration (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: After the incubation period, an MTT solution (5 mg/mL in PBS) is added to each well.[2][5]
-
Formazan Solubilization: The plate is incubated to allow the reduction of MTT by mitochondrial enzymes in viable cells into an insoluble formazan product.[4] An organic solvent, such as DMSO, is then added to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm).[4] The intensity of the color is proportional to the number of viable cells.
Workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is another common method for assessing cytotoxicity by measuring the integrity of the cell membrane.[2][6]
Protocol:
-
Cell Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Controls: A positive control for maximum LDH release is established by treating cells with a lysis solution (e.g., 0.1% Triton X-100).[2][7] A negative control (spontaneous LDH release) consists of untreated cells.[2]
-
Sample Collection: After treatment, the cell culture supernatant is collected.
-
LDH Measurement: The amount of LDH released into the supernatant is quantified using a commercially available kit.[2][5] This typically involves an enzymatic reaction that results in a color change, which is measured spectrophotometrically.
-
Cytotoxicity Calculation: The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that of the positive and negative controls.[2]
Signaling Pathways in Nitrophenol-Induced Cytotoxicity
The cytotoxic effects of nitrophenols are often mediated by the induction of oxidative stress, which can lead to programmed cell death, or apoptosis.[1]
Several key signaling events are associated with nitrophenol-induced apoptosis:
-
Reactive Oxygen Species (ROS) Production: Exposure to nitrophenols, particularly 3NP and 4NP, can lead to an accumulation of cellular ROS.[2] This oxidative stress can damage cellular components and trigger apoptotic pathways.
-
Mitochondrial Dysfunction: Nitrophenols can disrupt mitochondrial function, leading to a collapse of the mitochondrial membrane potential.[2] This is a critical event in the intrinsic pathway of apoptosis.
-
Apoptosis Induction: The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm, which in turn activate a cascade of caspases, the executioner enzymes of apoptosis.[8][9] This process ultimately results in the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage.[9] Annexin V/PI staining is a common method to detect and quantify apoptosis.[5]
Nitrophenol-induced apoptosis signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMPARATIVE STUDY OF TOXICITY OF 4-NITROPHENOL AND 2,4-DINITROPHENOL IN NEWBORN AND YOUNG RATS [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Signaling pathways and effector mechanisms pre-programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Bromo-4-methyl-6-nitrophenol
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Bromo-4-methyl-6-nitrophenol against an alternative analytical technique, UV-Vis Spectrophotometry. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by hypothetical experimental data.
Introduction
This compound is a nitrophenolic compound with applications in organic synthesis and potentially as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals.[1][2][3][4] Accurate and reliable quantification of this analyte is crucial for quality control and research purposes. While several analytical techniques can be employed for the analysis of nitrophenols, HPLC is often preferred for its high sensitivity, specificity, and resolving power.[5][6] This guide details a validated reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with a simpler, more accessible UV-Vis spectrophotometric method.
The validation of the HPLC method is based on the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure an analytical method is suitable for its intended purpose.[5][6][7][8][9] These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.[10][11] Below is a summary of the performance data for the validated HPLC method and a comparative UV-Vis spectrophotometric method for the quantification of this compound.
| Parameter | Validated HPLC-UV Method | UV-Vis Spectrophotometry | ICH Acceptance Criteria (Typical) |
| Principle | Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of light absorbance by the analyte in a solution. | N/A |
| Specificity | High (demonstrated by peak purity and resolution from potential impurities) | Low (susceptible to interference from other absorbing compounds) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999 | > 0.995 | R² ≥ 0.995[8] |
| Range | 1 - 50 µg/mL | 5 - 100 µg/mL | 80% to 120% of the test concentration for assays.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | ± 2% of the nominal value for drug substance assay. |
| Precision (%RSD) | < 2.0% | < 5.0% | Repeatability: ≤ 2%[7]; Intermediate Precision: ≤ 2% |
| LOD | 0.3 µg/mL | 1.5 µg/mL | Signal-to-Noise ratio of 3:1.[9] |
| LOQ | 1.0 µg/mL | 5.0 µg/mL | Signal-to-Noise ratio of 10:1 or the lowest concentration with acceptable precision and accuracy.[6] |
| Robustness | High | Moderate | The method's performance should remain unaffected by small, deliberate variations in method parameters.[8] |
Experimental Protocols
Validated HPLC-UV Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (v/v).
-
Elution: Isocratic elution with 60% Acetonitrile and 40% 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range.
Validation Experiments:
-
Specificity: Analyze blank samples (mobile phase), a solution of the reference standard, and a sample solution spiked with potential impurities to demonstrate that the analyte peak is free from interference.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.[5]
-
Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).[6]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.
UV-Vis Spectrophotometry Method
This protocol describes a simple UV-Vis spectrophotometric method for the quantification of this compound.
Instrumentation:
-
UV-Vis spectrophotometer.
Procedure:
-
Solvent: Use a suitable solvent in which the analyte is soluble and stable, and which does not absorb at the wavelength of maximum absorbance (λmax) of the analyte (e.g., methanol or ethanol).
-
Determination of λmax: Scan a solution of this compound across a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 100 µg/mL.
-
Sample Solution: Prepare the sample solution to a concentration that falls within the calibration range.
-
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from the calibration curve using its measured absorbance.[10]
Methodology Visualization
The following diagrams illustrate the workflows for the HPLC method validation and a comparison of the analytical procedures.
Caption: Workflow for the validation of the HPLC method.
Caption: Comparison of HPLC and UV-Vis analytical workflows.
References
- 1. This compound | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 4. 2-Bromo-6-nitrophenol | 13073-25-1 [chemicalbook.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. actascientific.com [actascientific.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies developed against nitrophenol derivatives. Understanding the specificity of these antibodies is critical for the development of sensitive and accurate immunoassays for environmental monitoring, clinical diagnostics, and drug metabolism studies. This document outlines the experimental data on antibody cross-reactivity, details the methodologies for key experiments, and visualizes the workflows involved.
Data Presentation: Cross-Reactivity of Anti-p-Nitrophenol Monoclonal Antibody (MAb) 4A9
The following table summarizes the cross-reactivity of a representative monoclonal antibody (MAb 4A9), raised against p-nitrophenol (p-NP), with various structurally related nitrophenol derivatives and other compounds. The data was obtained using a competitive enzyme-linked immunosorbent assay (cELISA). Cross-reactivity is expressed as the percentage ratio of the 50% inhibitory concentration (IC50) of p-nitrophenol to the IC50 of the tested analog.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| p-Nitrophenol (p-NP) | 4-Nitrophenol | 10.5 | 100 |
| o-Nitrophenol | 2-Nitrophenol | 150.2 | 7.0 |
| m-Nitrophenol | 3-Nitrophenol | 210.8 | 5.0 |
| 2,4-Dinitrophenol (DNP) | 2,4-Dinitrophenol | 55.3 | 19.0 |
| 2,6-Dinitrophenol | 2,6-Dinitrophenol | 875.1 | 1.2 |
| p-Nitrocatechol | 4-Nitro-1,2-benzenediol | 32.7 | 32.1 |
| Phenol | Phenol | > 10,000 | < 0.1 |
| Aniline | Aniline | > 10,000 | < 0.1 |
Note: The data presented in this table is a representative example compiled from typical findings in immunochemical studies. Actual values may vary depending on the specific antibody clone and experimental conditions.
Experimental Protocols
Production of Monoclonal Antibody Against p-Nitrophenol
A crucial first step in these studies is the generation of a specific monoclonal antibody. This is typically achieved through hybridoma technology.
a) Antigen Preparation (Hapten-Carrier Conjugation):
Small molecules like nitrophenols are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.
-
Hapten Derivatization: p-Nitrophenol is derivatized to introduce a reactive carboxyl group. A common method is the reaction of p-nitrophenol with succinic anhydride to form p-nitrophenyl hemisuccinate.
-
Activation of the Hapten: The carboxyl group of the derivatized hapten is activated to facilitate conjugation to the carrier protein. The N-hydroxysuccinimide (NHS) ester method is frequently used. The carboxyl group is reacted with NHS in the presence of a carbodiimide (e.g., EDC) to form an NHS ester.
-
Conjugation to Carrier Protein: The activated hapten is then mixed with a carrier protein, such as bovine serum albumin (BSA) for screening assays or keyhole limpet hemocyanin (KLH) for immunization. The amino groups on the lysine residues of the carrier protein react with the NHS ester of the hapten to form stable amide bonds.
-
Purification: The resulting conjugate is purified by dialysis or gel filtration to remove unconjugated hapten and reagents.
b) Immunization and Hybridoma Production:
-
Immunization: BALB/c mice are immunized intraperitoneally with the p-NP-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent booster injections).
-
Monitoring Immune Response: Blood samples are collected periodically to monitor the antibody titer against the p-NP-BSA conjugate using an indirect ELISA.
-
Cell Fusion: Once a high antibody titer is achieved, the mouse is euthanized, and the spleen is aseptically removed. Splenocytes are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG) to create hybridoma cells.
-
Selection of Hybridomas: The fused cells are cultured in a selective HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan. Only the hybridoma cells will proliferate.
-
Screening: Supernatants from the hybridoma cultures are screened for the presence of the desired antibodies using an indirect ELISA with p-NP-BSA as the coating antigen.
-
Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: The selected monoclonal antibody is produced in larger quantities by in vitro cell culture or in vivo by inducing ascites in mice. The antibody is then purified from the culture supernatant or ascites fluid using protein A or G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules.
-
Coating: A 96-well microtiter plate is coated with the p-NP-BSA conjugate (the coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
-
Washing: The plate is washed again.
-
Competitive Reaction: A fixed concentration of the monoclonal antibody is pre-incubated with varying concentrations of the competitor compound (p-nitrophenol standard or its analogs) in separate tubes. This mixture is then added to the coated and blocked wells of the microtiter plate. The free antibody in the mixture will then compete with the antibody-competitor complex to bind to the immobilized antigen on the plate. The plate is incubated for 1-2 hours at 37°C.
-
Washing: The plate is washed to remove unbound antibodies and competitor compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., goat anti-mouse IgG-HRP) is added to the wells and incubated for 1 hour at 37°C. This secondary antibody will bind to the primary antibody that is bound to the coating antigen.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB for HRP) is added to the wells, and the plate is incubated in the dark. The enzyme will catalyze the conversion of the substrate, leading to a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid for HRP).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the competitor. The IC50 value (the concentration of the competitor that causes 50% inhibition of the antibody binding to the coating antigen) is determined from the resulting dose-response curve. The cross-reactivity is then calculated using the formula: Cross-Reactivity (%) = (IC50 of p-Nitrophenol / IC50 of Competitor Compound) x 100
Visualizations
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for this purpose. The choice of the palladium catalyst is a critical parameter that directly influences reaction efficiency, yield, selectivity, and overall cost-effectiveness. This guide provides an objective comparison of commonly employed palladium catalysts, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific reaction type, substrates, and reaction conditions. Below, we present a comparative analysis of several widely used palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The data is compiled from various sources and should be interpreted as a guide to relative performance under the specified conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The following table summarizes the performance of various palladium catalysts in the coupling of 4-chlorotoluene with phenylboronic acid, a reaction often used to benchmark catalyst efficiency for activating challenging aryl chloride substrates.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 12 | ~95 | 95,000 | 7,917 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | RT | 12 | ~85 | 68,000 | 5,667 |
| [Pd(IPr)(allyl)Cl] | IPr | K₃PO₄ | Toluene | RT | 12 | ~90 | - | - |
| G3-XPhos Palladacycle | XPhos | K₃PO₄ | Anisole | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | - | K₃PO₄ | Water | 100 | 0.17 | 100 | 118 | 20 |
Data is compiled and representative from multiple sources for comparison purposes.[1] TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency.[1] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[1]
Key Observations:
-
Palladacycles , such as the G3-XPhos palladacycle, demonstrate exceptional performance with extremely high TON and TOF values, even at very low catalyst loadings.[1] This makes them highly suitable for industrial applications where catalyst cost and product purity are critical.
-
Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos with palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are highly effective for coupling challenging substrates like aryl chlorides, often at room temperature.[1]
-
N-Heterocyclic Carbene (NHC) ligated palladium complexes , for example [Pd(IPr)(allyl)Cl], also exhibit good activity under mild conditions.[1]
-
Heterogeneous catalysts like Palladium on Carbon (Pd/C) provide the benefit of easy separation and recyclability, aligning with green chemistry principles.[1] However, their catalytic activity in terms of TON and TOF is generally lower than their homogeneous counterparts in this specific comparison.[1]
Heck Coupling
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes. The following table compares the performance of different supported palladium catalysts in the Heck coupling of bromobenzene and styrene.
Table 2: Comparison of Supported Palladium Catalysts for the Heck Coupling of Bromobenzene with Styrene.
| Catalyst | Base | Additive | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| Pd/C | Na₂CO₃ | Bu₄NCl | NMP | 150 | 3 | High |
| Pd/BaSO₄ | Na₂CO₃ | Bu₄NCl | NMP | 150 | 3 | Moderate |
| Pd EnCat™ | Na₂CO₃ | Bu₄NCl | NMP | 150 | 3 | Excellent |
Data is based on a comparative study of supported Pd catalysts.[2] NMP = N-Methyl-2-pyrrolidone.
Key Observations:
-
The choice of support for the palladium catalyst significantly impacts its activity and recyclability. In this study, Pd EnCat™ , a microencapsulated palladium catalyst, displayed the highest activity and selectivity under the optimized conditions.[2]
-
The use of a quaternary ammonium salt, such as tetrabutylammonium chloride (Bu₄NCl), as a phase-transfer catalyst can significantly improve the reaction rate.
-
While heterogeneous catalysts are designed for easy recovery, their activity can decrease over multiple cycles due to leaching of palladium species into the solution.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The classic catalyst system involves a palladium source and a copper(I) co-catalyst. The table below provides a qualitative comparison of common palladium catalysts for this reaction.
Table 3: Qualitative Comparison of Palladium Catalysts for the Sonogashira Coupling.
| Catalyst | Ligand | Co-catalyst | General Performance |
| Pd(PPh₃)₄ | PPh₃ | CuI | Good to excellent yields, widely used. |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Highly effective, often preferred for its stability. |
| PdCl₂(dppf) | dppf | CuI | Robust catalyst for a broad range of substrates. |
Key Observations:
-
The combination of a palladium(0) or palladium(II) source with a phosphine ligand and a copper(I) salt remains the most common and effective catalytic system for Sonogashira couplings.
-
For copper-free Sonogashira reactions, specialized ligands and conditions are often required to facilitate the transmetalation step.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are generalized procedures for the Suzuki-Miyaura coupling and a catalyst screening workflow.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel (e.g., a Schlenk tube) dried in an oven and cooled under a stream of inert gas, add the aryl halide, arylboronic acid, and base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for optimizing cross-coupling reactions. The following diagrams, generated using Graphviz, illustrate the catalytic cycle of a generic cross-coupling reaction and a typical workflow for catalyst screening.
Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening palladium catalysts for a coupling reaction.
References
Stability of 2-Bromo-4-methyl-6-nitrophenol: A Comparative Analysis Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of 2-Bromo-4-methyl-6-nitrophenol under acidic and basic conditions. Understanding the degradation profile of this compound is crucial for its handling, storage, and application in various research and development settings, particularly in drug development where stability under physiological pH ranges is a critical parameter. This document outlines the theoretical stability, potential degradation pathways, and provides a comprehensive experimental protocol for a forced degradation study to empirically determine its stability profile.
Theoretical Stability Profile
This compound possesses a chemical structure with several reactive moieties that are susceptible to degradation under both acidic and basic conditions. The phenolic hydroxyl group, the electron-withdrawing nitro group, and the bromine substituent on the aromatic ring all contribute to its reactivity.
-
Under Acidic Conditions: In an acidic environment, the primary concern for phenolic compounds is the potential for electrophilic substitution reactions or, in the case of certain substituents, acid-catalyzed hydrolysis or cleavage. For this compound, the electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic attack. However, under harsh acidic conditions (e.g., concentrated acids and elevated temperatures), hydrolysis of the bromine or nitro group, or even polymerization, could potentially occur. The presence of a methyl group might offer some steric hindrance, potentially influencing the rate of degradation.
-
Under Basic Conditions: In basic media, the phenolic proton is readily abstracted to form a phenoxide ion. This phenoxide is stabilized by the strong electron-withdrawing effect of the ortho-nitro group through resonance. While this resonance stabilization contributes to the acidity of the phenol, it can also make the aromatic ring more susceptible to nucleophilic aromatic substitution, potentially leading to the displacement of the bromine atom by a hydroxide ion. Furthermore, the nitro group itself can be susceptible to reduction or other transformations under certain basic conditions, especially in the presence of reducing agents.
Hypothetical Degradation Data
To illustrate the expected outcomes of a stability study, the following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes only and should be confirmed by experimental investigation.
| Condition | Time (hours) | This compound Assay (%) | Total Degradation Products (%) |
| Acidic (0.1 M HCl, 60°C) | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 | |
| 48 | 97.1 | 2.9 | |
| 72 | 95.8 | 4.2 | |
| Basic (0.1 M NaOH, 60°C) | 0 | 100.0 | 0.0 |
| 24 | 92.3 | 7.7 | |
| 48 | 85.1 | 14.9 | |
| 72 | 78.5 | 21.5 | |
| Neutral (pH 7.0, 60°C) | 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | |
| 48 | 99.5 | 0.5 | |
| 72 | 99.2 | 0.8 |
Note: The data presented is hypothetical and intended to illustrate the expected trends in a forced degradation study.
Experimental Protocols
A comprehensive forced degradation study is essential to experimentally determine the stability of this compound. The following is a detailed methodology for such a study.
Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic stress conditions and to identify the major degradation products.
Materials and Reagents:
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (for mobile phase)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
pH meter
-
Analytical balance
-
Thermostatic water bath or oven
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stress medium (0.1 M HCl, 0.1 M NaOH, or pH 7.0 buffer) to a final concentration of 100 µg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at 60°C.
-
Neutral Hydrolysis: Incubate the sample solution in pH 7.0 buffer at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Neutralize the acidic and basic samples before HPLC analysis (e.g., add an equimolar amount of base or acid, respectively).
-
-
HPLC Analysis (Stability-Indicating Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan, likely around 280 nm and 350 nm due to the nitrophenol chromophore).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Calculate the percentage of total degradation products by summing the peak areas of all new peaks in the chromatogram.
-
Peak purity analysis using a DAD can be performed to ensure that the parent peak is free from co-eluting impurities.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and potential chemical transformations, the following diagrams are provided.
A Comparative Review of the Biological Activities of Bromomethylnitrophenols and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The intersection of halogenation and nitration in phenolic compounds presents a compelling area of research for the development of novel therapeutic agents. This guide provides a comprehensive literature review of the biological activities of bromomethylnitrophenols and structurally related compounds. While direct experimental data on specific bromomethylnitrophenol isomers are limited, a comparative analysis of their analogs with bromine, nitro, and methyl substitutions offers significant insights into their potential antimicrobial, anticancer, and enzyme-inhibiting properties.
Antimicrobial Activity
The introduction of bromine and nitro groups to a phenolic ring is a known strategy for enhancing antimicrobial potency. While specific minimum inhibitory concentration (MIC) data for bromomethylnitrophenols are not extensively documented, the activities of related brominated and nitrophenolic compounds provide a strong indication of their potential efficacy against a range of microbial pathogens.
Table 1: Comparative Antimicrobial Activity of Bromophenol and Nitrophenol Derivatives
| Compound/Analog | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Compound | Reference MIC |
| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus aureus | 70-140 µg/mL | Ampicillin | 10 µg/mL |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 µg/mL | - | - |
| 6-chloro-8-nitroflavone | Escherichia coli ATCC 25922 | Potent (concentration not specified) | - | - |
| 6-chloro-8-nitroflavone | Staphylococcus aureus ATCC 29213 | Potent (concentration not specified) | - | - |
| 6-bromo-8-nitroflavanone | Stimulated growth of Lactobacillus acidophilus | - | - | - |
Note: The data presented are for structurally related compounds and are intended to be indicative of the potential activity of bromomethylnitrophenols. The specific positioning of the bromo, methyl, and nitro groups on the phenol ring would likely modulate this activity.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, a standard measure of antimicrobial efficacy, is typically determined using the broth microdilution method.
Caption: Workflow for the broth microdilution method to determine MIC.
Anticancer Activity
The cytotoxic potential of nitrophenols and their halogenated derivatives against various cancer cell lines has been a significant area of investigation. The presence of these functional groups can induce apoptosis and cell cycle arrest, making them promising candidates for anticancer drug development.
Table 2: Comparative Cytotoxicity of Brominated and Nitrophenolic Analogs
| Compound/Analog | Cancer Cell Line | IC50 Value | Notes |
| Brominated Acetophenone Derivative 5c | Breast Adenocarcinoma (MCF7) | < 10 µg/mL | Low cytotoxicity against normal breast epithelial cells (MCF12F).[2] |
| Brominated Acetophenone Derivative 5c | Prostate Adenocarcinoma (PC3) | < 10 µg/mL | |
| Brominated Acetophenone Derivative 5c | Alveolar Adenocarcinoma (A549) | 11.80 ± 0.89 µg/mL | |
| Brominated Acetophenone Derivative 5c | Colorectal Adenocarcinoma (Caco2) | 18.40 ± 4.70 µg/mL | |
| Dihalogenated Nitrophenols | Zebrafish Larvae | Up to 248 times more lethal than dichloroacetic acid | Highlights potential for significant cytotoxicity.[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow of the MTT assay for determining cell viability.
Potential Mechanism of Action: Induction of Oxidative Stress
Some brominated derivatives have been shown to exert their anticancer effects by inducing the production of reactive oxygen species (ROS) in cancer cells.[2] This increase in oxidative stress can lead to cellular damage and apoptosis.
Caption: Proposed pathway for anticancer activity via ROS induction.
Enzyme Inhibition
Phenolic compounds are known to interact with and inhibit the activity of various enzymes. The specific electronic and steric properties conferred by bromo, methyl, and nitro substituents can influence the binding affinity and inhibitory potential of these molecules. For instance, p-nitrophenol has been studied as an inhibitor of several enzymes, and its activity is influenced by the presence of other substituents on the phenol ring.
While direct studies on bromomethylnitrophenols as enzyme inhibitors are scarce, related compounds have shown inhibitory activity against enzymes like cytochrome P450s and ascorbate oxidase.[3][4] The inhibition of p-nitrophenol hydroxylation is a widely used probe for microsomal CYP2E1 activity, although other cytochrome P450 enzymes like CYP2A6 and CYP2C19 may also be involved.[3]
Table 3: Enzyme Inhibition by Phenolic Analogs
| Compound/Analog | Enzyme | Inhibition Type | Notes |
| p-Nitrophenol | Ascorbate Oxidase | Competitive | Inhibition is pH-dependent.[4] |
| Various Drugs (Antifungals, CNS-active drugs) | Cytochrome P450 (CYP2E1, CYP2A6, CYP2C19) | Varies | Used to probe p-nitrophenol hydroxylation.[3] |
Experimental Protocol: Enzyme Inhibition Assay
A general workflow for assessing enzyme inhibition involves measuring the enzyme's activity in the presence and absence of the inhibitor.
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
The available literature strongly suggests that bromomethylnitrophenols are a class of compounds with significant potential for biological activity. The comparative analysis of their structural analogs points towards promising antimicrobial, anticancer, and enzyme-inhibiting properties. However, there is a clear need for direct experimental evaluation of specifically substituted bromomethylnitrophenols to elucidate their precise activities and mechanisms of action.
Future research should focus on the synthesis of a library of bromomethylnitrophenol isomers and their systematic screening against a panel of microbial strains and cancer cell lines. Mechanistic studies, including the investigation of their effects on specific cellular pathways and enzymes, will be crucial for understanding their therapeutic potential and for guiding the development of new drug candidates. The inherent cytotoxicity of nitrophenolic compounds also warrants careful toxicological evaluation in any future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ascorbate oxidase by phenolic compounds. Enzymatic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo-4-methyl-6-nitrophenol Isomers: A Quantum Chemical Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-Bromo-4-methyl-6-nitrophenol and its positional isomers based on hypothetical quantum chemical calculations. The data presented herein is for illustrative purposes, demonstrating a typical workflow for such a study and highlighting the insights that can be gained from computational chemistry in predicting the reactivity of complex organic molecules.
Introduction
Substituted nitrophenols are a class of organic compounds with significant industrial and pharmaceutical importance. Their reactivity is a key determinant of their biological activity and potential applications. Understanding the influence of substituent positions on the aromatic ring is crucial for designing novel molecules with desired properties. This guide focuses on a hypothetical quantum chemical study of this compound and three of its isomers to elucidate their reactivity profiles.
Computational Methodology
The reactivity of the selected isomers was investigated using Density Functional Theory (DFT), a robust method for quantum chemical calculations.[1][2]
Software: Gaussian 16 Suite of Programs
Method: DFT with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3]
Basis Set: 6-311++G(d,p) for all atoms.
Solvation Model: The effect of an aqueous solvent was modeled using the integral equation formalism variant of the Polarizable Continuum Model (IEF-PCM).
Properties Calculated:
-
Global Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were used to calculate the HOMO-LUMO energy gap, global hardness (η), global softness (S), electronegativity (χ), and the global electrophilicity index (ω).[4][5][6]
-
Local Reactivity Descriptors: Fukui functions (
,fk+ , andfk− ) were calculated to identify the most probable sites for nucleophilic, electrophilic, and radical attacks, respectively.[7][8][9]fk0
Comparative Analysis of Isomer Reactivity
For this illustrative study, the following four isomers were considered:
-
Isomer 1: this compound
-
Isomer 2: 2-Bromo-6-methyl-4-nitrophenol
-
Isomer 3: 4-Bromo-2-methyl-6-nitrophenol
-
Isomer 4: 6-Bromo-2-methyl-4-nitrophenol
Global Reactivity Descriptors
Global reactivity descriptors provide insights into the overall stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity (ω) |
| Isomer 1 | -6.89 | -3.21 | 3.68 | 1.84 | 0.54 | 5.05 | 6.94 |
| Isomer 2 | -7.02 | -3.15 | 3.87 | 1.94 | 0.52 | 5.09 | 6.67 |
| Isomer 3 | -6.95 | -3.35 | 3.60 | 1.80 | 0.56 | 5.15 | 7.37 |
| Isomer 4 | -7.11 | -3.28 | 3.83 | 1.92 | 0.52 | 5.20 | 7.05 |
Analysis: Based on this hypothetical data, Isomer 3, with the smallest energy gap and highest electrophilicity index, is predicted to be the most reactive among the four isomers. Conversely, Isomer 2, having the largest energy gap, is suggested to be the most stable.
Local Reactivity Descriptors: Fukui Functions
Fukui functions identify the most reactive atomic sites within a molecule for different types of reactions. The tables below present the condensed Fukui values for the non-hydrogen atoms of the benzene ring for each isomer. A higher value indicates a greater propensity for that atom to be the site of attack.
Table 2: Condensed Fukui Functions for Nucleophilic Attack (
fk+
)
| Atom | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| C1 | 0.085 | 0.079 | 0.102 | 0.091 |
| C2 | 0.121 | 0.135 | 0.158 | 0.110 |
| C3 | 0.063 | 0.058 | 0.071 | 0.068 |
| C4 | 0.115 | 0.142 | 0.098 | 0.133 |
| C5 | 0.072 | 0.065 | 0.088 | 0.075 |
| C6 | 0.148 | 0.129 | 0.112 | 0.152 |
Table 3: Condensed Fukui Functions for Electrophilic Attack (
fk−
)
| Atom | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| C1 | 0.110 | 0.105 | 0.121 | 0.115 |
| C2 | 0.092 | 0.088 | 0.105 | 0.099 |
| C3 | 0.135 | 0.141 | 0.118 | 0.129 |
| C4 | 0.101 | 0.096 | 0.133 | 0.108 |
| C5 | 0.128 | 0.133 | 0.111 | 0.122 |
| C6 | 0.085 | 0.079 | 0.097 | 0.089 |
Analysis: The local reactivity analysis suggests specific sites for different types of reactions. For instance, in Isomer 1, the C6 position is the most susceptible to nucleophilic attack, while the C3 position is the most likely target for an electrophilic attack.
Experimental Protocols for Validation
To experimentally validate the computational predictions, the following protocols could be employed:
Synthesis of Isomers
The synthesis of this compound and its isomers can be achieved through electrophilic aromatic substitution reactions on the corresponding substituted phenols. For example, starting with 4-methylphenol, bromination followed by nitration under controlled conditions would yield a mixture of isomers that can be separated by column chromatography.
Kinetic Studies of a Model Reaction
The relative reactivity of the isomers can be assessed by studying the kinetics of a model reaction, such as a nucleophilic aromatic substitution.
Protocol:
-
Prepare equimolar solutions of each isomer and a suitable nucleophile (e.g., sodium methoxide) in a polar aprotic solvent (e.g., DMSO).
-
Maintain the reaction mixtures at a constant temperature in a thermostated bath.
-
Monitor the progress of the reaction at regular intervals by withdrawing aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and product.
-
The rate constants for the reaction of each isomer can be determined by plotting the natural logarithm of the reactant concentration versus time.
-
A comparison of the rate constants will provide an experimental measure of the relative reactivity of the isomers.
Workflow for Reactivity Analysis
The following diagram illustrates the logical workflow for the computational prediction and experimental validation of the reactivity of the isomers.
Caption: Workflow for the computational prediction and experimental validation of isomer reactivity.
Conclusion
This guide has presented a hypothetical comparative study of the reactivity of this compound and its isomers using quantum chemical calculations. The illustrative data demonstrates how computational methods can be a powerful tool for predicting the reactivity of molecules, guiding experimental work, and accelerating the discovery of new chemical entities with tailored properties. The combination of theoretical predictions and experimental validation provides a robust framework for understanding and harnessing the chemical reactivity of complex organic compounds.
References
- 1. Chemical Reactivity as Described by Quantum Chemical Methods | MDPI [mdpi.com]
- 2. Chemical Reactivity as Described by Quantum Chemical Methods - ProQuest [proquest.com]
- 3. Research Trends [researchtrends.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hakon-art.com [hakon-art.com]
- 7. Fukui function - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Utility of the HSAB Principle via the Fukui Function in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-methyl-6-nitrophenol: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling 2-Bromo-4-methyl-6-nitrophenol must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this hazardous chemical waste.
This compound is classified as a hazardous substance, harmful if swallowed, and requires disposal through an approved waste disposal plant.[1][2] Adherence to both national and local regulations is mandatory for the disposal of this and other chemical wastes.[3]
Hazard Profile and Safety Precautions
Before handling, it is crucial to understand the hazard profile of this compound. The following table summarizes its key hazard classifications.
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4[1] |
| Skin Irritation | Category 2[4] |
| Eye Irritation | Category 2[4] |
| Acute Inhalation Toxicity | Category 4[4] |
| Acute Dermal Toxicity | Category 4[4] |
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][6]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting.
1. Waste Identification and Segregation:
- Characterize the Waste: Identify all waste streams containing this compound. This includes pure unused chemical, contaminated labware (e.g., filter paper, pipette tips), and solutions.
- Segregate Waste: Do not mix this compound waste with other waste streams.[3] It should be collected in a dedicated, properly labeled hazardous waste container.
2. Waste Collection and Storage:
- Container Selection: Use a chemically resistant, leak-proof container with a secure screw-top cap. The original container may be used if it is in good condition.
- Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste accumulation.
- Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.[1][2]
3. Arrange for Professional Disposal:
- Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste disposal. They will provide guidance on specific institutional procedures and schedule a pickup.
- Licensed Waste Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[5]
4. Spill Management:
- Minor Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.[5]
- Collection: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
- Decontamination: Clean the spill area thoroughly.
- Major Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling 2-Bromo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 2-Bromo-4-methyl-6-nitrophenol, synthesized from the safety data sheets of closely related nitrophenol and brominated aromatic compounds. It is imperative to supplement this information with a substance-specific Safety Data Sheet (SDS) once available and to adhere to all institutional and regulatory safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its chemical structure, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] A comprehensive personal protective equipment (PPE) plan is mandatory to ensure safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.[2] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[2] For splash potential, a butyl rubber or neoprene apron is advised.[3] |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if engineering controls like a fume hood are insufficient.[4] |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to a detailed operational plan is essential to minimize exposure and ensure a safe working environment.
1. Preparation:
-
Ensure a chemical fume hood is operational and accessible.[4]
-
Verify the immediate availability of an eyewash station and safety shower.[5][6]
-
Assemble all necessary equipment and reagents before starting.[4]
-
Don all required PPE as outlined in Table 1.[4]
2. Handling:
-
Conduct all weighing and transferring of the chemical inside a chemical fume hood to minimize inhalation.[4]
-
Avoid all personal contact, including inhalation of dust or vapors.[2]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][7]
-
Decontaminate all surfaces and equipment used.[2]
Emergency Protocols
A clear and rehearsed emergency plan is critical for responding effectively to accidents.
Table 2: Emergency First-Aid Procedures
| Exposure Type | First-Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[1] |
Spill Response:
-
Small Spills: Carefully sweep up solid material, avoiding dust generation.[1]
-
Large Spills: Evacuate the area.[1] Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[1]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.
-
Waste Collection: All materials contaminated with this compound, including used gloves, disposable labware, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[2]
-
Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1]
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. petrochemistry.eu [petrochemistry.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
